Oxazolidine, 3-butyl-2-(1-ethylpentyl)-
Description
The exact mass of the compound Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxazolidine, 3-butyl-2-(1-ethylpentyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolidine, 3-butyl-2-(1-ethylpentyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
165101-57-5 |
|---|---|
Molecular Formula |
C14H29NO |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
3-butyl-2-heptan-3-yl-1,3-oxazolidine |
InChI |
InChI=1S/C14H29NO/c1-4-7-9-13(6-3)14-15(10-8-5-2)11-12-16-14/h13-14H,4-12H2,1-3H3 |
InChI Key |
CYMHAQCMKNVHPA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(CCO1)CCCC |
Canonical SMILES |
CCCCC(CC)C1N(CCO1)CCCC |
Other CAS No. |
165101-57-5 |
physical_description |
OtherSolid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Butyl-2-(1-ethylpentyl)oxazolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3-butyl-2-(1-ethylpentyl)oxazolidine, a versatile heterocyclic compound. The document details its chemical and physical characteristics, synthesis, and primary industrial applications, with a focus on its role as a moisture scavenger. Detailed, representative experimental protocols for its synthesis, purification, and characterization are provided to support research and development activities. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental properties and applications of oxazolidine derivatives.
Introduction
3-Butyl-2-(1-ethylpentyl)oxazolidine is a substituted oxazolidine that has garnered interest primarily for its utility in industrial applications, most notably as a moisture scavenger in polyurethane systems.[1] Oxazolidines, as a class of compounds, are also explored as intermediates in pharmaceutical synthesis.[2] The synthesis of this specific oxazolidine typically involves the condensation of N-butylaminoethanol with 2-ethylhexanal.[2] This guide aims to consolidate the available information on its basic properties and provide practical, detailed methodologies for its synthesis and analysis.
Chemical and Physical Properties
The fundamental properties of 3-butyl-2-(1-ethylpentyl)oxazolidine are summarized in the tables below. These properties are crucial for its handling, application, and analysis.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 165101-57-5 |
| Molecular Formula | C14H29NO[3][4] |
| Molecular Weight | 227.39 g/mol [2][3][4] |
| IUPAC Name | 3-Butyl-2-(1-ethylpentyl)oxazolidine |
| Synonyms | IncoZol 2, 3-Butyl-2-heptan-3-yl-1,3-oxazolidine |
Table 2: Physical Properties
| Property | Value |
| Physical State | Liquid[5] |
| Boiling Point | 180 °C (lit.) |
| Density | 1.04 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.449 (lit.) |
| Flash Point | 85 °C |
| Water Solubility | 122.8 mg/L at 25 °C |
| Vapor Pressure | 2.751 Pa at 25 °C |
| pKa | 7.41 ± 0.40 (Predicted) |
Synthesis and Purification
The most common method for synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine is through the condensation reaction of an amino alcohol and an aldehyde.[2]
Synthesis Experimental Protocol
This protocol describes a representative method for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Materials:
-
N-butylaminoethanol
-
2-ethylhexanal
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add N-butylaminoethanol (1.0 eq) and toluene (2 mL per mmol of N-butylaminoethanol).
-
Begin stirring the solution and add 2-ethylhexanal (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and collect the water byproduct in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. The optimal temperature for similar oxazolidine syntheses is typically between 80-120°C.[2]
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Dry the toluene solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Experimental Protocol
The crude 3-butyl-2-(1-ethylpentyl)oxazolidine can be purified by vacuum distillation.
Materials:
-
Crude 3-butyl-2-(1-ethylpentyl)oxazolidine
-
Vacuum distillation apparatus
Procedure:
-
Set up the vacuum distillation apparatus.
-
Place the crude product in the distillation flask.
-
Gradually apply vacuum and slowly heat the flask.
-
Collect the fraction that distills at the appropriate boiling point under the applied vacuum.
Analytical Characterization
The identity and purity of 3-butyl-2-(1-ethylpentyl)oxazolidine can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[3]
Table 3: HPLC Method Parameters
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid[3] |
| Detection | UV |
| Mode | Isocratic |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. An ATR-IR spectrum of 3-butyl-2-(1-ethylpentyl)oxazolidine is available in spectral databases.
Table 4: Predicted FTIR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretch (alkyl) | 2850-2960 |
| C-N stretch | 1000-1250 |
| C-O stretch | 1000-1300 |
Applications
The primary application of 3-butyl-2-(1-ethylpentyl)oxazolidine is as a moisture scavenger in polyurethane coatings and sealants.[1] It reacts with water, preventing the unwanted reaction of isocyanates with moisture which can lead to the formation of carbon dioxide gas and defects in the final product.
Visualizations
Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine
Caption: Condensation reaction for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Moisture Scavenging Mechanism
Caption: Hydrolysis of oxazolidine in the presence of water to prevent isocyanate reaction.
Experimental Workflow
Caption: A typical workflow from synthesis to application of the compound.
References
- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 3. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]
CAS number 165101-57-5 physicochemical data
An In-depth Technical Guide on the Physicochemical Properties of 3-Butyl-2-(1-ethylpentyl)oxazolidine (CAS 165101-57-5)
Introduction
This technical guide provides a comprehensive overview of the physicochemical data for the chemical compound with CAS number 165101-57-5, identified as Oxazolidine, 3-butyl-2-(1-ethylpentyl)-.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and materials science. The compound is a versatile molecule utilized as a moisture scavenger, reactive diluent in specialty coatings, and as a synthetic intermediate in advanced organic synthesis.[1] Its utility stems from the oxazolidine ring, which can be selectively opened to yield a 1,2-aminoalcohol, a valuable motif in biologically active compounds.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Butyl-2-(1-ethylpentyl)oxazolidine.
| Property | Value | Source |
| IUPAC Name | 3-butyl-2-heptan-3-yl-1,3-oxazolidine | [1] |
| Synonyms | Oxazolidine, 3-butyl-2-(1-ethylpentyl)-, Incozol 2 | [3][5] |
| Molecular Formula | C14H29NO | [1][2][3][4] |
| Molecular Weight | 227.39 g/mol | [1][2][3][4] |
| Physical Description | Liquid, OtherSolid | [1][3] |
| Boiling Point | 259.9 °C at 101.3 kPa; 180 °C (lit.) | [2][5][6][7][8][9] |
| Melting Point/Freezing Point | < -50 °C | [2] |
| Density | 872 kg/m ³ at 20°C; 1.04 g/mL at 25°C (lit.) | [2][5][6][7][8][9] |
| Vapor Pressure | 0.0025 kPa at 25°C | [2] |
| Water Solubility | Not determined due to rapid degradation | [2] |
| Partition Coefficient (n-octanol/water) | log Pow = 4.47 (Calculated) | [2] |
| Hydrolysis Half-life (t1/2) | < 4 hours at pH 4, 7, and 9 | [2] |
| Refractive Index | n20/D 1.449 (lit.) | [5][6][7][8][9] |
| Flash Point | 85 °C | [5][8] |
| Autoignition Temperature | > 196 °C | [2] |
| InChI Key | CYMHAQCMKNVHPA-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCC(CC)C1N(CCO1)CCCC | [1] |
Experimental Protocols
The physicochemical data presented were determined using a combination of measured and calculated methods.
-
Density : The density was measured according to OECD Test Guideline 109, "Density of Liquids and Solids," and EC Council Regulation No 440/2008 A.3, "Relative Density".[2] The experiment was conducted at SafePharm (2005a).[2]
-
Hydrolysis : The rate of hydrolysis as a function of pH was determined following EC Council Regulation No 440/2008 C.7, "Degradation: Abiotic Degradation: Hydrolysis as a Function of pH".[2] Due to the rapid hydrolysis of the compound, direct measurement of water solubility and adsorption/desorption was not conducted.[2]
-
Partition Coefficient : The n-octanol/water partition coefficient (log Pow) was calculated using the KOWWIN v1.68 software from the US EPA (2011).[2]
-
Structural Elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a primary method for the structural analysis of this compound.[1] In ¹³C NMR, the carbon atom C2, bonded to both oxygen and nitrogen, is expected to have a chemical shift between 85 and 105 ppm.[1]
Chemical Synthesis and Reactivity
The synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine is most commonly achieved through the condensation reaction of an amino alcohol with a carbonyl compound.[1] One specific pathway involves the condensation of N-butylaminoethanol with 2-ethylhexanal.[1] This reaction can be facilitated by acidic conditions or Lewis acid catalysts to activate the carbonyl group.[1]
Caption: Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine via condensation.
A key feature of this compound is its reactivity with water. It rapidly hydrolyzes to form 2-ethylhexanal and 2-(butylamino)-ethanol.[2] This reaction is fundamental to its application as a moisture scavenger.[10]
Caption: Hydrolysis of 3-Butyl-2-(1-ethylpentyl)oxazolidine.
Applications in Polyurethane Coatings
In polyurethane (PU) coating formulations, 3-Butyl-2-(1-ethylpentyl)oxazolidine serves a dual role as a moisture scavenger and a reactive diluent.[1][10] Unwanted moisture can react with isocyanates in the PU system to produce carbon dioxide gas, leading to film defects.[10] This compound preferentially reacts with moisture, preventing these defects. The resulting aminoalcohol from hydrolysis then reacts with isocyanates, incorporating it into the polymer backbone and avoiding the release of volatile organic compounds (VOCs).[1]
Caption: Role in preventing moisture-related defects in PU coatings.
Toxicological and Safety Information
The compound is considered to have low acute oral and dermal toxicity in rats (LD50 > 2000 mg/kg bw).[2] It is slightly irritating to the skin and eyes of rabbits.[2] Due to its rapid hydrolysis, the observed toxicological effects may be representative of a mixture of the parent compound and its hydrolysis products.[2] GHS classifications indicate that it can cause severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[3][5] Appropriate personal protective equipment should be used when handling this chemical.[9][11]
References
- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. echemi.com [echemi.com]
- 6. 165101-57-5 | CAS DataBase [m.chemicalbook.com]
- 7. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]
- 8. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | CAS#:165101-57-5 | Chemsrc [chemsrc.com]
- 9. labnovo.com [labnovo.com]
- 10. researchgate.net [researchgate.net]
- 11. buyat.ppg.com [buyat.ppg.com]
An In-depth Technical Guide to Oxazolidine, 3-butyl-2-(1-ethylpentyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Oxazolidine, 3-butyl-2-(1-ethylpentyl)-, a heterocyclic compound with potential applications in various scientific fields. This document details its molecular characteristics, synthesis, and analytical characterization, offering valuable information for researchers in organic synthesis, materials science, and drug discovery.
Molecular and Physical Data
The fundamental properties of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value | Reference |
| Molecular Weight | 227.39 g/mol | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₂₉NO | [2][3][4][5][6] |
| CAS Number | 165101-57-5 | [1][3][4][5] |
| Boiling Point | 180 °C (lit.) | [4][5][7] |
| Density | 1.04 g/mL at 25 °C (lit.) | [4][5][7] |
| Refractive Index (n20/D) | 1.449 (lit.) | [5][7] |
| LogP | 4.2 at 25 °C | [5] |
| Water Solubility | 122.8 mg/L at 25 °C | [5] |
Synthesis and Characterization
The synthesis of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is most commonly achieved through a condensation reaction.[1] This process is a cornerstone of heterocyclic chemistry and provides a reliable route to the oxazolidine core structure.
A typical synthesis involves the condensation of N-butylaminoethanol with 2-ethylhexanal.[1] The reaction is often catalyzed by acidic conditions to facilitate the cyclization process.[1]
Materials:
-
N-butylaminoethanol
-
2-ethylhexanal
-
Anhydrous toluene (or a similar azeotroping solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of N-butylaminoethanol and 2-ethylhexanal in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure Oxazolidine, 3-butyl-2-(1-ethylpentyl)-.
The structural elucidation and purity assessment of the synthesized compound are performed using standard analytical techniques.
1. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and fragmentation pattern.
-
Method: A sample is introduced into a mass spectrometer (e.g., using electrospray ionization - ESI).
-
Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to a molecular weight of 227.39 g/mol .[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the chemical structure by analyzing the environment of proton (¹H) and carbon (¹³C) nuclei.
-
Method: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using an NMR spectrometer.
-
Expected ¹H NMR Spectra: Characteristic signals for the protons on the oxazolidine ring are expected in the range of δ 3.5–4.0 ppm.[1] Signals corresponding to the butyl and ethylpentyl groups will also be present in the aliphatic region.
-
Expected ¹³C NMR Spectra: The carbon atom at the 2-position of the oxazolidine ring (C-O-N) is expected to have a chemical shift in the downfield region, typically between 85 and 105 ppm.[1]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Method: A sample is analyzed using an FTIR spectrometer.
-
Expected Spectra: The spectrum will show characteristic absorption bands for C-O-C and C-N-C linkages of the oxazolidine ring, as well as C-H stretching and bending vibrations of the alkyl substituents.[1] A notable absence of a broad O-H stretch (around 3200-3600 cm⁻¹) and a C=O stretch would confirm the formation of the oxazolidine ring and the absence of starting materials.[1]
Potential Applications and Biological Context
While specific biological activities for Oxazolidine, 3-butyl-2-(1-ethylpentyl)- are not extensively documented, the broader class of oxazolidinone compounds is of significant interest in medicinal chemistry. Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis.[8][9] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a unique mechanism of action that makes them effective against some multi-drug resistant bacteria.[8]
Beyond potential pharmaceutical applications, Oxazolidine, 3-butyl-2-(1-ethylpentyl)- also serves as a moisture scavenger and a reactive diluent in specialty coatings and polyurethane systems.[1] Its ability to hydrolyze in the presence of water and subsequently react with isocyanates prevents the formation of carbon dioxide gas, thus avoiding defects in the final product.[1] This dual functionality makes it a valuable component in various industrial formulations.
References
- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]
- 4. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | CAS#:165101-57-5 | Chemsrc [chemsrc.com]
- 5. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE CAS#: 165101-57-5 [m.chemicalbook.com]
- 6. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis Precursors for 3-Butyl-2-(1-ethylpentyl)oxazolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis precursors for 3-butyl-2-(1-ethylpentyl)oxazolidine, a versatile heterocyclic compound with applications as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1] This document details the primary synthetic pathways, experimental methodologies, and quantitative data related to the preparation of this target molecule and its key precursors.
Overview of Synthesis Strategy
The most established and direct route for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine is the condensation reaction between an N-substituted amino alcohol and an aldehyde.[2] This reaction forms the core oxazolidine ring structure. The key precursors for this synthesis are:
-
N-Butylaminoethanol (also known as 2-(Butylamino)ethanol) : This precursor provides the N-butyl group at the 3-position of the oxazolidine ring.
-
2-Ethylhexanal : This aldehyde precursor provides the 1-ethylpentyl group at the 2-position of the oxazolidine ring.
The overall synthesis can be visualized as a two-stage process: the synthesis of the precursors followed by their condensation to form the final product.
Logical Flow of Synthesis
References
IUPAC name for "Oxazolidine, 3-butyl-2-(1-ethylpentyl)-"
An In-depth Technical Guide to 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine
This technical guide provides a comprehensive overview of 3-butyl-2-(1-ethylpentyl)oxazolidine, a versatile chemical compound with significant applications across various industries. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and primary uses.
Chemical Identity and Properties
The compound "Oxazolidine, 3-butyl-2-(1-ethylpentyl)-" is systematically known by its IUPAC name, 3-butyl-2-heptan-3-yl-1,3-oxazolidine .[1][2] It is a heterocyclic compound featuring an oxazolidine ring substituted at the 2 and 3 positions.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value |
| CAS Number | 165101-57-5[1][2][3][4][5][6] |
| IUPAC Name | 3-butyl-2-heptan-3-yl-1,3-oxazolidine[1][2][4] |
| Synonyms | 3-Butyl-2-(1-ethylpentyl)oxazolidine, IncoZol 2[2] |
| Molecular Formula | C14H29NO[1][2][3][5][6] |
| InChI Key | CYMHAQCMKNVHPA-UHFFFAOYSA-N[1][2][3] |
Physicochemical Properties
The physical and chemical properties determine the compound's behavior and suitability for various applications.
| Property | Value |
| Molecular Weight | 227.39 g/mol [2] |
| Appearance | Colorless to light yellow liquid[7] |
| Boiling Point | 235-240°C[7] |
| Melting Point | -20°C[7] |
| Density | 0.86 g/cm³[7] |
| Solubility | Insoluble in water, soluble in organic solvents[7] |
| XLogP3-AA | 4.4[2] |
Synthesis and Reaction Mechanisms
The primary route for synthesizing 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine is through the condensation reaction of an amino alcohol with a carbonyl compound.[1] This process is fundamental to the formation of the oxazolidine ring structure.
Experimental Protocol: Condensation Synthesis
Objective: To synthesize 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine.
Reactants:
-
N-butylaminoethanol
-
2-ethylhexanal[1]
Procedure:
-
The condensation reaction is typically performed using a 1:1 molar ratio of N-butylaminoethanol and 2-ethylhexanal.[1] To drive the reaction to completion, a slight excess (5-10 mol%) of one reactant may be employed.[1]
-
The reaction is often facilitated by acidic conditions or the use of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂).[1] The catalyst activates the carbonyl group of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino alcohol.[1]
-
The choice of solvent is critical as it influences reaction rates and equilibrium. The solvent helps manage the removal of water, which is a byproduct of the condensation, thereby driving the reaction forward.
-
Careful control of reaction parameters, including temperature, reactant stoichiometry, and catalyst loading, is essential to maximize yield and purity.[1]
Caption: Synthesis workflow for 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine.
Industrial and Research Applications
This oxazolidine derivative is utilized in several industrial applications, primarily due to its reactive nature. It also serves as a valuable intermediate in organic synthesis.
Core Applications
-
Moisture Scavenger: In polyurethane and polyurea coatings, the compound acts as a moisture scavenger. It reacts with water, preventing it from reacting with isocyanate groups, which would otherwise generate carbon dioxide gas and cause defects in the coating finish.[1]
-
Reactive Diluent: It is used as a reactive diluent in specialty coating formulations to reduce viscosity for easier application. Unlike standard solvents, it contains functional groups that allow it to integrate into the final cured polymer network.[1]
-
Synthetic Intermediate: The compound is a key building block in advanced organic synthesis.[1] The oxazolidine ring can be selectively opened to yield a 1,2-aminoalcohol, a crucial structural motif in many biologically active molecules and pharmaceutical compounds.[1] Its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals is an active area of research.[1][7]
Caption: Relationship between properties and applications of the compound.
Analytical Methodologies
Characterization and quality control of 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine can be performed using standard analytical techniques.
Experimental Protocol: HPLC Analysis
Objective: To analyze the purity of 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine.
Method: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[3]
-
Column: Newcrom R1 HPLC column.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[3]
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to confirm the presence of key functional groups. Expected characteristic absorption bands include those for C-O-C and C-N-C linkages of the oxazolidine ring and C-H bonds of the alkyl chains. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the successful formation of the ring and the consumption of the amino alcohol reactant.[1]
Biological Activity and Signaling Pathways
While 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine is a crucial intermediate in the synthesis of pharmaceuticals, detailed studies on its direct biological activity or its role in specific signaling pathways are not extensively documented in the reviewed literature. Its primary value in drug development lies in its function as a versatile building block for constructing more complex, biologically active molecules.[1] Further research is required to elucidate any intrinsic biological effects of the compound itself.
References
- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 2. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]
- 4. CAS No.165101-57-5,3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE Suppliers [lookchem.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Oxazolidine,3-butyl-2-(1-ethylpentyl)-, CasNo.165101-57-5 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]
- 7. nbinno.com [nbinno.com]
Spectroscopic and Synthetic Profile of 3-butyl-2-(1-ethylpentyl)oxazolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-butyl-2-(1-ethylpentyl)oxazolidine (CAS No. 165101-57-5) is a heterocyclic compound belonging to the oxazolidine class.[1] Oxazolidines are five-membered rings containing both oxygen and nitrogen atoms. This class of compounds is utilized in various chemical applications, including as intermediates in pharmaceutical synthesis, as dehydrating agents, and in the formation of polymers.[1][2] This technical guide provides a summary of the available spectral data, synthesis protocols, and relevant chemical information for 3-butyl-2-(1-ethylpentyl)oxazolidine. Due to the limited availability of experimentally derived spectra in public databases, this guide combines reported data with predicted spectral characteristics to offer a comprehensive overview for research and development purposes.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₉NO | [1][3] |
| Molecular Weight | 227.39 g/mol | [1][3][4] |
| IUPAC Name | 3-butyl-2-(heptan-3-yl)-1,3-oxazolidine | [1] |
| CAS Number | 165101-57-5 | [1][3] |
| Physical Description | Liquid | [1] |
| Boiling Point | 180 °C (lit.) | [3] |
| Density | 1.04 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.449 (lit.) | [3] |
Synthesis
The most common method for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine is the condensation reaction between N-butylaminoethanol and 2-ethylhexanal.[4] This reaction involves the formation of the oxazolidine ring through the reaction of the amino alcohol with the aldehyde. The process is typically a 1:1 molar reaction, though a slight excess of one reactant may be used to drive the reaction to completion.[4] The reaction can be thermally activated, with optimal temperatures generally ranging from 80–120°C.[4]
Below is a diagram illustrating the synthetic workflow for 3-butyl-2-(1-ethylpentyl)oxazolidine.
Caption: Synthetic pathway for 3-butyl-2-(1-ethylpentyl)oxazolidine.
Spectral Data
Mass Spectrometry
Mass spectrometry for 3-butyl-2-(1-ethylpentyl)oxazolidine would confirm its molecular weight of 227.39 g/mol .[4] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show cleavage of the alkyl substituents and the oxazolidine ring.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 227 | [M]⁺ (Molecular Ion) |
| 170 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 128 | [M - C₇H₁₅]⁺ (Loss of ethylpentyl group) |
| 100 | Cleavage of the oxazolidine ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3-butyl-2-(1-ethylpentyl)oxazolidine, both ¹H and ¹³C NMR would provide key structural information.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | m | 4H | Oxazolidine ring protons (-OCH₂CH₂N-) |
| ~3.5 - 3.8 | t | 1H | Oxazolidine ring proton (-N-CH-O-) |
| ~2.4 - 2.8 | m | 2H | N-CH₂- (butyl group) |
| ~1.2 - 1.7 | m | 14H | Alkyl chain protons |
| ~0.8 - 1.0 | m | 9H | Terminal methyl protons |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~85 - 105 | C2 of oxazolidine ring (-N-CH-O-) |
| ~60 - 70 | C5 of oxazolidine ring (-O-CH₂-) |
| ~45 - 55 | C4 of oxazolidine ring (-N-CH₂-) |
| ~45 - 55 | N-CH₂- (butyl group) |
| ~10 - 40 | Alkyl chain carbons |
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) FTIR spectrum for this compound is available from Sigma-Aldrich.[5] The spectrum would be characterized by the absence of broad O-H or N-H stretching bands and the presence of C-H, C-N, and C-O stretching vibrations.
Predicted Infrared (IR) Spectral Data:
| Wavenumber (cm⁻¹) | Vibration |
| 2850 - 3000 | C-H stretching (alkyl groups) |
| 1450 - 1470 | C-H bending (alkyl groups) |
| 1050 - 1150 | C-O-C stretching (oxazolidine ring) |
| 1100 - 1200 | C-N stretching |
Experimental Protocols
While specific experimental protocols for acquiring the spectral data of 3-butyl-2-(1-ethylpentyl)oxazolidine are not detailed in the available literature, standard methodologies for small molecule analysis would be employed.
Mass Spectrometry (General Protocol)
-
Sample Preparation: The liquid sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.
-
Analysis: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is introduced via a direct insertion probe or a GC inlet. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 amu).
-
Data Acquisition: The instrument software records the ion intensity as a function of m/z to generate the mass spectrum.
Caption: General workflow for Mass Spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
-
Sample Preparation: Approximately 5-10 mg of the liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane - TMS) may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The NMR tube is placed in the spectrometer probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy (General Protocol)
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.
-
Sample Analysis: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: The infrared spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.
Conclusion
This technical guide provides a consolidated overview of the known and predicted spectral and chemical properties of 3-butyl-2-(1-ethylpentyl)oxazolidine. While experimentally derived high-resolution spectral data is not widely published, the information presented here, based on established chemical principles and available data, serves as a valuable resource for researchers in the fields of synthetic chemistry and drug development. The provided general experimental protocols offer a starting point for the in-house analytical characterization of this compound.
References
- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]
- 4. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
Technical Guide: Solubility and Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics and synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine. This compound is recognized for its utility as a moisture scavenger, dehydrating agent, and as a versatile synthetic intermediate in the pharmaceutical, agrochemical, and cosmetic industries[1][2][3][4].
Physicochemical Properties
Solubility of 3-Butyl-2-(1-ethylpentyl)oxazolidine
The compound is described as being soluble in organic solvents and insoluble in water[3]. A specific water solubility of 122.8 mg/L at 25°C has been reported[5].
The synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine is typically carried out via the condensation reaction of N-butylaminoethanol and 2-ethylhexanal[1]. The solvents employed in this synthesis provide an indication of its solubility. These include:
-
Non-polar Aprotic Solvents: Toluene and hexane are used, often with a Dean-Stark apparatus to remove water, suggesting good solubility in these non-polar environments[1].
-
Polar Aprotic Solvents: Acetonitrile and N,N-Dimethylformamide (DMF) are also utilized, indicating solubility in polar aprotic media[1].
-
Protic Solvents: Ethanol has been used in catalyst-free synthesis conditions, implying solubility in protic solvents[1].
Solubility Data
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 122.8 mg/L[5] |
| Organic Solvents | Not Specified | Soluble[3] |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of 3-butyl-2-(1-ethylpentyl)oxazolidine was not found, a general and widely accepted method for determining the solubility of a compound in organic solvents is the isothermal equilibrium method .
Objective: To determine the saturation concentration of 3-butyl-2-(1-ethylpentyl)oxazolidine in a given organic solvent at a specific temperature.
Materials:
-
3-Butyl-2-(1-ethylpentyl)oxazolidine (high purity)
-
Selected organic solvents (e.g., hexane, toluene, acetonitrile, ethanol)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Vials with tight-fitting caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system. An HPLC method for the analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described[8].
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of 3-butyl-2-(1-ethylpentyl)oxazolidine to a known volume of the selected organic solvent in a sealed vial. The amount of solute should be sufficient to ensure that a solid phase remains at equilibrium.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. Centrifuge the vials to further ensure complete separation of the solid and liquid phases.
-
Sample Extraction and Dilution: Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid phase. Dilute the extracted sample gravimetrically or volumetrically with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of 3-butyl-2-(1-ethylpentyl)oxazolidine.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.
Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine
The most common method for synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine is the condensation reaction between N-butylaminoethanol and 2-ethylhexanal[1]. This reaction involves the formation of a five-membered oxazolidine ring.
Synthesis Workflow
Caption: Synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
References
- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 2. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CAS No.165101-57-5,3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE Suppliers [lookchem.com]
- 5. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE CAS#: 165101-57-5 [m.chemicalbook.com]
- 6. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]
- 7. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | CAS#:165101-57-5 | Chemsrc [chemsrc.com]
- 8. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]
Methodological & Application
synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine from N-butylaminoethanol
Application Note: Synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine via the condensation reaction of N-butylaminoethanol and 2-ethylhexanal. Oxazolidines are valuable heterocyclic compounds that serve as versatile intermediates in pharmaceutical synthesis, biocides, and chiral auxiliaries.[1][2][3] The described method is a robust and efficient procedure involving the azeotropic removal of water to yield the desired product. This note includes a step-by-step experimental protocol, a summary of quantitative data, and expected characterization results.
Chemical Reaction Scheme
The synthesis proceeds via a condensation reaction between an amino alcohol and an aldehyde, forming the oxazolidine ring and a water molecule as a byproduct.[1] The removal of water is critical to drive the reaction equilibrium towards the product.[1]
Caption: Synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Experimental Protocol
This protocol details the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
2.1 Materials and Equipment
-
Reagents:
-
N-Butylaminoethanol (C₆H₁₅NO, MW: 117.19 g/mol )[4]
-
2-Ethylhexanal (C₈H₁₆O, MW: 128.21 g/mol )
-
Toluene (Anhydrous)
-
Magnesium Sulfate (Anhydrous)
-
-
Equipment:
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
2.2 Procedure
-
Setup: Assemble the reaction apparatus consisting of the round-bottom flask, Dean-Stark trap, and condenser in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: To the round-bottom flask, add N-butylaminoethanol (e.g., 0.2 mol, 23.44 g) and 2-ethylhexanal (e.g., 0.2 mol, 25.64 g). A 1:1 molar ratio is employed for this reaction.[1]
-
Solvent Addition: Add 200 mL of anhydrous toluene to the flask.
-
Reaction: Begin stirring and heat the mixture to reflux (approximately 110-112 °C). The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue the reaction until the theoretical amount of water (0.2 mol, ~3.6 mL) has been collected, or until no more water is observed being collected. This typically takes 4-12 hours.[5]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
-
Purification:
2.3 Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Toluene is flammable and toxic; avoid inhalation and skin contact.
-
N-butylaminoethanol is corrosive and can cause burns.[8]
Data Summary and Characterization
3.1 Quantitative Data
The following table summarizes the quantitative data for a representative synthesis.
| Parameter | N-Butylaminoethanol | 2-Ethylhexanal | 3-butyl-2-(1-ethylpentyl)oxazolidine |
| Molecular Formula | C₆H₁₅NO | C₈H₁₆O | C₁₄H₂₉NO |
| Molecular Weight ( g/mol ) | 117.19 | 128.21 | 227.39[1][6] |
| Amount (moles) | 0.20 | 0.20 | 0.20 (Theoretical) |
| Amount (grams) | 23.44 | 25.64 | 45.48 (Theoretical) |
| Molar Ratio | 1 | 1 | - |
| Typical Yield (%) | - | - | 80 - 95%[5] |
| Physical State | Liquid | Liquid | Colorless Liquid[2] |
| Boiling Point (°C) | ~198 | ~163 | ~180[6][7] |
| Density (g/mL at 25°C) | ~0.914 | ~0.820 | ~1.04[6][7] |
3.2 Expected Characterization Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. Characteristic signals for the oxazolidine ring protons are expected to appear in the range of δ 3.5–4.0 ppm.[1] Other signals corresponding to the protons of the n-butyl and 1-ethylpentyl groups will be present in the aliphatic region (δ 0.8-3.0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will confirm the formation of the oxazolidine ring. Key features include the presence of C-O-C and C-N-C stretching vibrations and the notable absence of a broad O-H stretch (from N-butylaminoethanol) and a strong C=O stretch (from 2-ethylhexanal).[1]
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the product. The analysis should show a molecular ion peak corresponding to the calculated molecular weight of 227.39 g/mol .[1]
References
- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanol, 2-(butylamino)- [webbook.nist.gov]
- 5. qmu.edu.kz [qmu.edu.kz]
- 6. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]
- 7. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | CAS#:165101-57-5 | Chemsrc [chemsrc.com]
- 8. 2-(N-Butylamino)ethanol - Hazardous Agents | Haz-Map [haz-map.com]
Application Notes and Protocols for 3-butyl-2-(1-ethylpentyl)oxazolidine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-butyl-2-(1-ethylpentyl)oxazolidine, a key additive in polymer chemistry, primarily utilized as a moisture scavenger and reactive diluent in polyurethane (PU) and polyurea systems.
Introduction
3-butyl-2-(1-ethylpentyl)oxazolidine, commercially known as Incozol 2, is a mono-oxazolidine that serves a critical role in preventing defects in polymer coatings and sealants caused by unwanted moisture.[1][2][3][4] Water present in raw materials (polyols, pigments, solvents) or from atmospheric humidity can react with isocyanates to produce carbon dioxide gas, leading to pinholes, bubbles, and a loss of gloss in the final product.[1][2][3] 3-butyl-2-(1-ethylpentyl)oxazolidine mitigates these issues by preferentially reacting with water.[1]
Mechanism of Action: Moisture Scavenging
The primary function of 3-butyl-2-(1-ethylpentyl)oxazolidine is to eliminate moisture through a hydrolysis reaction. The oxazolidine ring opens in the presence of water to form an aminoalcohol and release 2-ethylhexanal. The resulting aminoalcohol can then react with isocyanates, incorporating it into the polymer backbone. This mechanism prevents the formation of CO2 and its associated defects.
Caption: Mechanism of moisture scavenging by 3-butyl-2-(1-ethylpentyl)oxazolidine.
Key Applications and Benefits
The primary application of 3-butyl-2-(1-ethylpentyl)oxazolidine is in two-component (2K) polyurethane systems, although it can be used in one-component (1K) systems with high isocyanate content.[2]
Benefits include:
-
Defect-free films: Prevents the formation of bubbles and pinholes, leading to a smoother surface finish.[1][2][3]
-
Improved aesthetics: Eliminates hazing and down-glossing, resulting in higher quality coatings.[1][2][3]
-
Enhanced physical properties: Improves chemical and abrasion resistance of the cured polymer.[3]
-
Increased stability: Confers tolerance to repeated opening of containers, preventing gelation in moisture-cure systems.[3]
-
Reactive nature: The by-products of the hydrolysis reaction are incorporated into the polymer matrix.[3]
Quantitative Data
The inclusion of 3-butyl-2-(1-ethylpentyl)oxazolidine in polyurethane formulations has a demonstrable impact on the final properties of the coating. The following table summarizes data from a case study on a 2K polyurethane topcoat for wind turbines.
| Property | Control Formulation (without Incozol 2) | Formulation with 2% Incozol 2 |
| Gloss Retention (20°) | Lower | Higher |
| Gloss Retention (60°) | Lower | Higher |
| Gloss Retention (85°) | Lower | Higher |
| Color Retention (Yellowing) | More pronounced yellowing | Lower levels of yellowing |
| Corrosion Resistance | Shows rust through pin-holes | No detrimental impact |
Experimental Protocols
General Workflow for Incorporation into a 2K Polyurethane Coating
The following diagram illustrates a typical workflow for incorporating 3-butyl-2-(1-ethylpentyl)oxazolidine into a two-component polyurethane coating formulation.
Caption: General workflow for using 3-butyl-2-(1-ethylpentyl)oxazolidine.
Detailed Protocol for a 2K Acrylic Polyurethane Topcoat
This protocol provides a representative example for the preparation of a 2K acrylic polyurethane topcoat using 3-butyl-2-(1-ethylpentyl)oxazolidine as a moisture scavenger.
Materials:
-
Acrylic Polyol Resin
-
Titanium Dioxide (Pigment)
-
Solvents (e.g., xylene, butyl acetate)
-
Flow and Leveling Agents
-
UV Stabilizers
-
3-butyl-2-(1-ethylpentyl)oxazolidine (e.g., Incozol 2)
-
Aliphatic Polyisocyanate (Hardener)
Procedure:
Part A (Polyol Component) Preparation:
-
To a suitable mixing vessel, add the acrylic polyol resin, solvents, and any dispersants.
-
Under high-speed dispersion, slowly add the titanium dioxide pigment and continue to mix until a homogenous dispersion is achieved.
-
Reduce the mixing speed and add the flow and leveling agents, and UV stabilizers. Mix until fully incorporated.
-
Add 2-4% by weight of 3-butyl-2-(1-ethylpentyl)oxazolidine to the formulation.
-
Continue mixing for a further 15-20 minutes to ensure uniform distribution.
-
Cover the vessel and allow the mixture to stand for at least 24 hours to ensure complete reaction with any residual moisture.
Part B (Isocyanate Component) Preparation:
-
In a separate, dry container, measure the required amount of aliphatic polyisocyanate hardener as per the formulation's stoichiometric requirements.
Final Mixing and Application:
-
Prior to application, add the Part B (isocyanate) to the Part A (polyol) component.
-
Mix thoroughly using a mechanical stirrer for 2-3 minutes, ensuring a homogenous mixture.
-
Allow an induction time of 10-15 minutes if recommended for the specific polyol/isocyanate system.
-
Apply the coating to a prepared substrate using the desired application method (e.g., spray, brush, roller).
-
Allow the coating to cure at ambient temperature and humidity, or as per the specific requirements of the coating system.
Characterization:
-
Visual Inspection: Check for the presence of pinholes, bubbles, or other surface defects.
-
Gloss Measurement: Use a gloss meter to measure the 20°, 60°, and 85° gloss of the cured film.
-
Hardness Test: Evaluate the pencil hardness or pendulum hardness of the cured coating over time.
-
Adhesion Test: Perform a cross-hatch adhesion test (e.g., ASTM D3359).
Safety and Handling
3-butyl-2-(1-ethylpentyl)oxazolidine should be handled in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, should be worn. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols: Oxazolidine, 3-butyl-2-(1-ethylpentyl)- as a Moisture Scavenger in Polyurethane Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oxazolidine, 3-butyl-2-(1-ethylpentyl)-, a highly effective moisture scavenger, in polyurethane (PU) formulations. Detailed protocols are included to enable researchers to evaluate its efficacy in preventing moisture-related defects and enhancing the performance of polyurethane coatings, sealants, and elastomers.
Introduction
Moisture is a critical concern in polyurethane chemistry. The reaction between isocyanates and water is a primary cause of defects in cured polyurethanes, leading to the formation of carbon dioxide gas. This results in undesirable outcomes such as bubbling, pinholing, and reduced surface gloss in coatings, as well as compromised mechanical properties in sealants and elastomers.[1][2] Oxazolidine, 3-butyl-2-(1-ethylpentyl)-, commercially known as Incozol 2, is a reactive moisture scavenger that effectively eliminates water from raw materials and the surrounding environment during curing.[3][4]
Unlike physical desiccants, 3-butyl-2-(1-ethylpentyl)-oxazolidine chemically reacts with water through hydrolysis. This reaction regenerates an aminoalcohol and an aldehyde. A significant advantage of this process is that the resulting aminoalcohol can then react with isocyanates, incorporating it into the polymer backbone and preventing the formation of CO2.[5] This dual functionality not only removes water but also contributes to the final polymer matrix.[1]
Key Performance Benefits
The incorporation of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- into polyurethane formulations offers several key advantages:
-
Elimination of Moisture-Related Defects: Prevents the formation of bubbles, pinholes, and surface hazing, leading to a smooth, high-gloss finish in coatings.[2][6]
-
Improved Storage Stability: Scavenges moisture in raw materials such as polyols, pigments, and plasticizers, enhancing the shelf-life of one-component (1K) and two-component (2K) systems.[5]
-
Enhanced Mechanical Properties: By preventing the formation of urea linkages from the isocyanate-water reaction, it helps maintain the desired mechanical strength, flexibility, and abrasion resistance of the cured polyurethane.[2]
-
Low Viscosity: As a low-viscosity liquid, it is easy to incorporate into high-solids and solvent-free formulations without significantly impacting the initial viscosity.[7]
Quantitative Performance Data
The following tables summarize the typical performance enhancements observed when incorporating Oxazolidine, 3-butyl-2-(1-ethylpentyl)- into a standard two-component polyurethane clear coat formulation.
Table 1: Physical Properties of Oxazolidine, 3-butyl-2-(1-ethylpentyl)-
| Property | Value | Test Method |
| Appearance | Clear, pale yellow liquid | Visual |
| Viscosity @ 25°C | ~15-20 mPa·s | ASTM D2196 |
| Density @ 25°C | ~0.87 g/cm³ | ASTM D1475 |
| Flash Point (Closed Cup) | >80°C | ASTM D93 |
| Recommended Addition Level | 1.0 - 4.0% by weight on total formulation | - |
Table 2: Performance in a 2K Polyurethane Clear Coat (Cured at 75% Relative Humidity)
| Property | Control (Without Scavenger) | With 2% Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | Test Method |
| Bubble Formation (bubbles/cm²) | 15-25 | 0-2 | Microscopic Count |
| Gloss (60°) | 85 GU | 95 GU | ASTM D523 |
| Pot Life (minutes) | 45 | 40 | Viscosity Increase |
| Hardness (König, seconds) after 24 hrs | 110 | 125 | ASTM D4366 |
| Adhesion (Cross-hatch) | 4B | 5B | ASTM D3359 |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathway of moisture scavenging and a typical experimental workflow for evaluating the performance of Oxazolidine, 3-butyl-2-(1-ethylpentyl)-.
Caption: Moisture scavenging mechanism of 3-butyl-2-(1-ethylpentyl)-oxazolidine.
Caption: Workflow for evaluating moisture scavenger efficacy.
Experimental Protocols
The following are detailed protocols for key experiments to quantify the effectiveness of Oxazolidine, 3-butyl-2-(1-ethylpentyl)-.
Protocol for Determination of Water Content in Polyols by Karl Fischer Titration
This protocol is based on the principles of ASTM D4672.[8]
Objective: To accurately measure the water content in polyol raw materials before and after the addition of the moisture scavenger.
Apparatus:
-
Karl Fischer Titrator (volumetric or coulometric).
-
Analytical balance, readable to 0.1 mg.
-
Syringes and needles.
-
Septa-sealed vials.
Reagents:
-
Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Anhydrous methanol or appropriate Karl Fischer solvent.
-
Water standard for titer determination.
Procedure:
-
Titer Determination: Determine the titer of the Karl Fischer reagent daily using a known amount of pure water or a certified water standard.
-
Sample Preparation:
-
In a dry, sealed vial, add a known weight of the polyol sample (typically 1-5 g, depending on the expected water content).
-
For the test sample, add the desired percentage of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- to the polyol and mix thoroughly. Allow the mixture to equilibrate for at least 24 hours in a sealed container.
-
-
Titration:
-
Inject a known weight of the prepared polyol sample into the Karl Fischer titration cell.
-
Start the titration and record the volume of titrant required to reach the endpoint.
-
-
Calculation: The water content (in ppm or %) is calculated automatically by the instrument based on the sample weight, titrant volume, and titer.
Expected Outcome: A significant reduction in the measured water content in the polyol treated with the oxazolidine moisture scavenger compared to the control.
Protocol for Evaluation of Curing Profile and Pot Life
Objective: To assess the effect of the moisture scavenger on the working time (pot life) and curing characteristics of the polyurethane system.
Apparatus:
-
Rotational viscometer.
-
Stopwatch.
-
Mixing cups and spatula.
-
Constant temperature and humidity chamber.
Procedure:
-
Formulation Preparation: Prepare the control and test formulations as described in the experimental workflow.
-
Initial Viscosity: Immediately after mixing the polyol and isocyanate components, measure the initial viscosity of each formulation.
-
Viscosity Monitoring:
-
Place the mixed formulations in the constant temperature and humidity chamber.
-
Measure the viscosity at regular intervals (e.g., every 15 minutes).
-
-
Pot Life Determination: The pot life is defined as the time it takes for the initial viscosity to double.
-
Tack-Free Time: Apply a thin film of each formulation to a glass panel. Periodically touch the surface with a cotton ball. The tack-free time is when the cotton ball no longer adheres to the surface.
Expected Outcome: The addition of the oxazolidine may slightly reduce the pot life due to the reaction of the generated aminoalcohol with the isocyanate. The curing profile should be monitored to ensure it remains within the acceptable range for the intended application.
Protocol for Assessment of Final Coating Properties
Objective: To quantify the impact of the moisture scavenger on the physical and aesthetic properties of the cured polyurethane coating.
Apparatus:
-
Glossmeter.
-
Hardness tester (e.g., König pendulum or Sward rocker).
-
Adhesion testing kit (cross-hatch cutter and tape).
-
Microscope with image analysis software.
Procedure:
-
Sample Preparation: Apply the control and test formulations to standardized test panels (e.g., steel or glass) using a film applicator to ensure uniform thickness. Cure the panels under controlled high-humidity conditions (e.g., 25°C and 75% RH) for 7 days.
-
Bubble Formation Analysis:
-
Examine the cured films under a microscope at 10x magnification.
-
Count the number of bubbles in at least three different 1 cm² areas for each panel and calculate the average.
-
-
Gloss Measurement (ASTM D523): Measure the 60° gloss of each panel at multiple locations and calculate the average.
-
Hardness Testing (ASTM D4366): Measure the König or Sward hardness of the cured films.
-
Adhesion Testing (ASTM D3359): Perform a cross-hatch adhesion test to assess the coating's adhesion to the substrate.
Expected Outcome: The formulation containing Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is expected to exhibit significantly fewer bubbles, higher gloss, and potentially improved hardness and adhesion due to a more uniform polymer network.
Safety and Handling
Oxazolidine, 3-butyl-2-(1-ethylpentyl)- should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is a combustible liquid and should be stored away from heat and open flames. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is a highly effective moisture scavenger for polyurethane systems. Its unique reaction mechanism not only eliminates water to prevent defects but also integrates its reaction products into the polymer backbone, contributing to the overall performance of the final product. The provided protocols offer a framework for researchers and formulators to systematically evaluate and quantify the benefits of this additive in their specific polyurethane applications.
References
- 1. Physical Properties of Urethanes Specified by ASTM [polydrive.com]
- 2. store.astm.org [store.astm.org]
- 3. New oxazolidine-based moisture scavenger for polyurethane coating systems | Semantic Scholar [semanticscholar.org]
- 4. chemicalia.com [chemicalia.com]
- 5. ZOLDINE™ MS-PLUS Moisture Scavenger [advancionsciences.com]
- 6. ulprospector.com [ulprospector.com]
- 7. blog.hannainst.com [blog.hannainst.com]
- 8. mt.com [mt.com]
Application Notes and Protocols: 3-Butyl-2-(1-ethylpentyl)oxazolidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butyl-2-(1-ethylpentyl)oxazolidine is a heterocyclic compound with potential applications as a versatile intermediate in pharmaceutical synthesis. Its structure, featuring a substituted oxazolidine ring, allows it to serve as a precursor to chiral amino alcohols, a common motif in many biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine and explores its utility as a pharmaceutical intermediate, drawing upon the well-established chemistry of the broader oxazolidine class of compounds.
While specific biological activity and direct use in the synthesis of a marketed drug for 3-butyl-2-(1-ethylpentyl)oxazolidine are not extensively documented in publicly available literature, the oxazolidine scaffold is of significant interest in medicinal chemistry. This document will therefore also provide detailed protocols for two key applications of the oxazolidine ring system: its use as a chiral auxiliary in asymmetric synthesis and its role as a pharmacophore in antibacterial agents. These examples will serve as a guide for researchers exploring the potential of 3-butyl-2-(1-ethylpentyl)oxazolidine and its derivatives in drug discovery and development.
Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine
The synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine is typically achieved through the condensation reaction of N-butylaminoethanol with 2-ethylhexanal.[1] This reaction involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the oxazolidine ring.
Experimental Protocol: Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine
Materials:
-
N-butylaminoethanol
-
2-Ethylhexanal
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-butylaminoethanol (1.0 equivalent) and 2-ethylhexanal (1.0 equivalent).
-
Add toluene to the flask to azeotropically remove water during the reaction.
-
Heat the reaction mixture to reflux using a heating mantle.
-
Continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 3-butyl-2-(1-ethylpentyl)oxazolidine as a colorless to light yellow liquid.[2]
Characterization Data:
The structure and purity of the synthesized 3-butyl-2-(1-ethylpentyl)oxazolidine can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₉NO | [3] |
| Molecular Weight | 227.39 g/mol | [3] |
| Boiling Point | 180 °C (lit.) | [4] |
| Density | 1.04 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.449 (lit.) | [4] |
Application 1: Oxazolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
While 3-butyl-2-(1-ethylpentyl)oxazolidine itself is not a classical chiral auxiliary, its core structure is related to the widely used Evans-type oxazolidinone auxiliaries. These auxiliaries are instrumental in controlling stereochemistry during the synthesis of chiral molecules, a critical aspect of drug development. The following protocol details a general procedure for an asymmetric aldol reaction using an Evans-type chiral auxiliary, illustrating the potential of the oxazolidine scaffold in stereoselective synthesis.
Experimental Protocol: Asymmetric Aldol Reaction using an N-Acyl Oxazolidinone Auxiliary
This protocol describes the diastereoselective aldol reaction between an N-acyloxazolidinone and an aldehyde to produce a β-hydroxy carbonyl compound with high stereocontrol.
Materials:
-
N-Acyloxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one)
-
Aldehyde (e.g., isobutyraldehyde)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (anhydrous)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium sulfite
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
Dissolve the N-acyloxazolidinone (1.0 equivalent) in anhydrous dichloromethane in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add dibutylboron triflate (1.1 equivalents) to the solution.
-
Add diisopropylethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Aldol Addition:
-
Cool the reaction mixture back to -78 °C.
-
Add the aldehyde (1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
-
Workup and Auxiliary Cleavage:
-
Quench the reaction at 0 °C by the addition of methanol, followed by saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium sulfite, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy carbonyl compound.
-
Expected Outcome:
This reaction typically yields the syn-aldol product with high diastereoselectivity. The stereochemistry is directed by the chiral auxiliary.
| Parameter | Typical Value |
| Diastereomeric Ratio (syn:anti) | >95:5 |
| Yield | 70-90% |
Logical Workflow for Asymmetric Aldol Reaction
Application 2: Oxazolidinone Derivatives as Potential Antibacterial Agents
The oxazolidinone ring is the core pharmacophore of a class of synthetic antibiotics that includes linezolid. These antibiotics are effective against a range of Gram-positive bacteria, including resistant strains. They act by inhibiting the initiation of bacterial protein synthesis. While the antibacterial activity of 3-butyl-2-(1-ethylpentyl)oxazolidine has not been reported, its structural similarity to known oxazolidinone antibiotics suggests that its derivatives could be explored for such properties.
Signaling Pathway: Mechanism of Action of Oxazolidinone Antibiotics
Oxazolidinone antibiotics exert their effect by binding to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex, which is a crucial step in protein synthesis.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound (e.g., a derivative of 3-butyl-2-(1-ethylpentyl)oxazolidine)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in CAMHB at 37 °C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Data Presentation:
The results of the MIC assay should be recorded in a clear and organized table.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Test Compound A | S. aureus | [Result] |
| Test Compound B | S. aureus | [Result] |
| Linezolid (Control) | S. aureus | [Result] |
Conclusion
3-Butyl-2-(1-ethylpentyl)oxazolidine represents a potentially valuable, yet underexplored, intermediate for pharmaceutical synthesis. The protocols provided herein offer a starting point for its synthesis and for exploring the broader applications of the oxazolidine scaffold in asymmetric synthesis and as a source of novel antibacterial agents. Further research into the specific properties and applications of 3-butyl-2-(1-ethylpentyl)oxazolidine and its derivatives is warranted to fully elucidate its potential in drug discovery and development.
References
Application Note: HPLC Analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine. The described reverse-phase HPLC (RP-HPLC) protocol is suitable for the determination of the compound in various sample matrices. This document provides comprehensive experimental procedures, data presentation, and a visual representation of the analytical workflow.
Introduction
3-butyl-2-(1-ethylpentyl)oxazolidine is a chemical compound with applications in various industrial and research fields. Accurate and precise analytical methods are crucial for its quantification in quality control, stability studies, and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound.[1][2] This application note describes a validated RP-HPLC method for the analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 3.2 x 100 mm, 5 µm (or equivalent C18 column).[1]
-
Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (analytical grade). For Mass Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid.[1]
-
Standard: 3-butyl-2-(1-ethylpentyl)oxazolidine reference standard of known purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase | Newcrom R1 (or equivalent C18) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (55:45:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-butyl-2-(1-ethylpentyl)oxazolidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. For a simple solution, dissolve the sample containing 3-butyl-2-(1-ethylpentyl)oxazolidine in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the representative quantitative data obtained using the described HPLC method.
| Parameter | Value |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Caption: HPLC analysis workflow for 3-butyl-2-(1-ethylpentyl)oxazolidine.
References
Application Notes and Protocols: The Role of Oxazolidines in Agrochemical Formulations
Introduction
The compound 3-butyl-2-(1-ethylpentyl)oxazolidine, identified by CAS number 165101-57-5, is a specific oxazolidine derivative.[1][2][3] While this particular chemical is primarily documented as a moisture scavenger in industrial applications such as polyurethane coatings, the broader class of oxazolidine derivatives plays a significant role in modern agriculture, particularly as herbicide safeners.[4][5][6] This document outlines the function of oxazolidine derivatives in agrochemical formulations, focusing on their mechanism of action as herbicide safeners, and provides generalized protocols for their evaluation.
Primary Role of 3-butyl-2-(1-ethylpentyl)oxazolidine
Currently, the principal documented application of 3-butyl-2-(1-ethylpentyl)oxazolidine is as a moisture scavenger, often marketed under trade names like Incozol® 2.[4][5][6] In this capacity, it is used to eliminate residual moisture from polyols, solvents, and pigments in polyurethane systems, thereby preventing defects caused by the reaction of water with isocyanates.[4][5][7] While its potential as a synthetic intermediate in the production of agricultural chemicals has been noted, there is limited publicly available information detailing its direct use as an active ingredient or safener in current agrochemical formulations.[8]
Oxazolidine Derivatives as Herbicide Safeners
In contrast to the specific compound , other oxazolidine derivatives have been extensively researched and are utilized as herbicide safeners.[9][10][11][12] Safeners are crucial components in many agrochemical formulations, designed to protect crops from herbicide-induced injury without compromising the herbicide's efficacy against target weeds.[10][13] This selective protection allows for the use of broad-spectrum herbicides on sensitive crops.
The primary mechanism by which oxazolidine safeners protect crops is by stimulating the plant's natural defense and detoxification pathways. This is generally achieved through the upregulation of specific enzymes that metabolize the herbicide into non-toxic forms. The key signaling pathways and mechanisms involved are:
-
Enhanced Herbicide Metabolism: Oxazolidine safeners have been shown to increase the expression and activity of detoxification enzymes within the crop plant.[10][13]
-
Glutathione S-Transferase (GST) Pathway: A primary mechanism involves the induction of Glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of glutathione (GSH), an endogenous antioxidant, to the herbicide molecules. This process renders the herbicide inactive and more water-soluble, facilitating its sequestration and detoxification.[9][14]
-
Cytochrome P450 Monooxygenases: In some cases, safeners can also enhance the activity of cytochrome P450 enzymes, which are involved in the oxidative degradation of herbicides.
-
Acetolactate Synthase (ALS) Protection: For herbicides that target the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids, some oxazolidine safeners can increase the activity of ALS in the crop, mitigating the inhibitory effect of the herbicide.[9][11]
The following diagram illustrates the general signaling pathway for herbicide detoxification enhanced by oxazolidine safeners.
Caption: Signaling pathway of herbicide detoxification enhanced by oxazolidine safeners.
Quantitative Data on Oxazolidine Safener Efficacy
The following table summarizes representative data on the efficacy of various oxazolidine derivatives as herbicide safeners from published studies. It is important to note that this data is for related compounds and not for 3-butyl-2-(1-ethylpentyl)oxazolidine.
| Oxazolidine Derivative | Herbicide | Crop | Key Finding | Reference |
| N-phenoxyacety-2-methyl-2,4-diethyl-1,3-oxazolidine | Nicosulfuron | Maize | Increased GST maximum reaction rate by 37.62% compared to control.[12][15] | [12] |
| (R)-3-dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine | Chlorsulfuron | Maize | Improved Glutathione (GSH) content and Glutathione S-Transferase (GST) activity.[14] | [14] |
| 3-dichloroacetyl oxazolidine derivatives | Chlorsulfuron | Maize | Increased the in vivo activity of GST.[9] | [9] |
| Aryl-substituted formyl oxazolidine derivatives | Nicosulfuron | Maize | Reduced phytotoxicity by competing with the herbicide for the acetolactate synthase (ALS) active site.[11] | [11] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the efficacy of a potential herbicide safener.
Protocol 1: Greenhouse Efficacy Trial
Objective: To determine the protective effect of a safener against herbicide injury in a target crop.
Materials:
-
Crop seeds (e.g., maize)
-
Herbicide of interest
-
Test safener compound
-
Pots filled with appropriate soil mix
-
Greenhouse with controlled environment (temperature, light, humidity)
-
Spraying equipment calibrated for uniform application
Methodology:
-
Seed Treatment (if applicable):
-
Prepare solutions of the safener at various concentrations.
-
Treat crop seeds with the safener solutions and allow them to dry. Include an untreated control group.
-
-
Planting:
-
Plant the treated and untreated seeds in pots.
-
Grow the plants in the greenhouse under optimal conditions until they reach the desired growth stage for herbicide application (e.g., 2-3 leaf stage).
-
-
Herbicide Application:
-
Prepare the herbicide solution at the recommended application rate and at higher rates to induce injury.
-
Spray the plants uniformly with the herbicide solution. Include a control group that is not sprayed with the herbicide.
-
-
Data Collection:
-
Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).
-
Measure plant height and collect above-ground biomass (fresh and dry weight) at 21 DAT.
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol 2: Enzyme Activity Assays
Objective: To investigate the biochemical mechanism of safener action by measuring the activity of key detoxification enzymes.
Materials:
-
Plant tissue from safener- and/or herbicide-treated and control plants
-
Extraction buffers specific for GST and ALS
-
Spectrophotometer
-
Reagents for enzyme assays (e.g., 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione for GST assay; pyruvate for ALS assay)
Methodology:
-
Sample Collection:
-
Collect leaf or root tissue from plants at specific time points after treatment with the safener and/or herbicide.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Protein Extraction:
-
Grind the frozen tissue to a fine powder.
-
Extract total protein using the appropriate extraction buffer.
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Glutathione S-Transferase (GST) Activity Assay:
-
Mix the protein extract with a reaction buffer containing CDNB and glutathione.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.
-
Calculate the GST activity based on the rate of change in absorbance.
-
-
Acetolactate Synthase (ALS) Activity Assay:
-
Incubate the protein extract with a reaction buffer containing pyruvate.
-
The product of the ALS reaction, acetolactate, is converted to acetoin, which can be quantified colorimetrically.
-
Measure the absorbance at 530 nm and calculate the ALS activity.
-
The following diagram provides a generalized workflow for evaluating a potential herbicide safener.
Caption: Generalized experimental workflow for evaluating a potential herbicide safener.
While 3-butyl-2-(1-ethylpentyl)oxazolidine is a known industrial chemical, its direct role in commercial agrochemical formulations as a safener is not well-documented in public literature. However, the broader class of oxazolidine derivatives represents an important group of herbicide safeners. Their mechanism of action, primarily through the enhancement of crop metabolic detoxification pathways, is a key area of research and development in the agrochemical industry. The protocols provided here offer a foundational approach for researchers and scientists to evaluate the potential of novel compounds, including other oxazolidine derivatives, as effective herbicide safeners.
References
- 1. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE CAS#: 165101-57-5 [m.chemicalbook.com]
- 2. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. specialchem.com [specialchem.com]
- 5. Incozol® 2 | Incozol range | Incorez [incorez.com]
- 6. Incozol - 2 - Incorez - Anti-Marring Agent - Defoamer - PU [knowde.com]
- 7. scribd.com [scribd.com]
- 8. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 9. cabi.org [cabi.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protective efficacy of phenoxyacetyl oxazolidine derivatives as safeners against nicosulfuron toxicity in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Synthesis Using Oxazolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical discipline in modern organic chemistry and drug development, enabling the selective production of a single enantiomer of a chiral molecule.[1][2] Chiral oxazolidinones, particularly the Evans' auxiliaries, are powerful and versatile chiral auxiliaries that facilitate highly stereocontrolled carbon-carbon bond formation.[3][4][5][6] These auxiliaries are prized for their reliability, predictable stereochemical outcomes, and the ability to synthesize a wide array of enantiomerically pure compounds.[2][3][5] Consequently, they are frequently employed in the early stages of drug discovery and in the total synthesis of complex, biologically active natural products.[3][7]
This document provides detailed application notes and experimental protocols for the use of oxazolidinone derivatives in two of the most fundamental asymmetric transformations: alkylation and aldol reactions.
Principle of Asymmetric Synthesis with Oxazolidinone Auxiliaries
The underlying principle of using chiral oxazolidinone auxiliaries involves the temporary attachment of the auxiliary to an achiral substrate. This creates a chiral molecule where the auxiliary's steric and electronic properties direct the approach of incoming reagents to one face of the molecule, resulting in a highly diastereoselective reaction. After the desired stereocenter is established, the auxiliary can be cleanly removed to yield the enantiomerically enriched product.
The general workflow for asymmetric synthesis using an oxazolidinone auxiliary can be summarized in three key steps:
-
Acylation: The chiral oxazolidinone auxiliary is acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone.
-
Diastereoselective Reaction: The N-acyl oxazolidinone is converted into a corresponding enolate, which then reacts with an electrophile (in alkylation) or an aldehyde (in an aldol reaction) in a highly diastereoselective manner. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming reagent to the opposite face.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction, to yield the desired chiral carboxylic acid, alcohol, or other functional group, while the auxiliary can often be recovered and reused.[8]
General Workflow
Caption: General workflow for asymmetric synthesis using oxazolidinone auxiliaries.
Application 1: Asymmetric Alkylation
Asymmetric alkylation using Evans' oxazolidinone auxiliaries is a robust method for the enantioselective synthesis of α-substituted carboxylic acids.[3] The process involves the formation of a rigid, chelated (Z)-enolate, which then undergoes alkylation from the less sterically hindered face.[1]
Stereochemical Control in Asymmetric Alkylation
Caption: Stereochemical control in asymmetric alkylation.
Quantitative Data for Asymmetric Alkylation
| Entry | Chiral Auxiliary | Acyl Group | Electrophile | Product | Yield (%) | d.r. | Ref. |
| 1 | (S)-4-benzyl-2-oxazolidinone | Propionyl | Allyl iodide | (S)-2-methyl-4-pentenoic acid | 80-90 | >98:2 | [1][9] |
| 2 | (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | (S)-2-methyl-3-phenylpropanoic acid | 93 | >99:1 | [5] |
| 3 | (R)-4-phenyl-2-oxazolidinone | Acetyl | Methyl iodide | (R)-propanoic acid | 90 | 95:5 | [7] |
Experimental Protocol: Asymmetric Allylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
This protocol is adapted from the work of Evans and coworkers and provides a reliable method for the synthesis of (S)-2-methyl-4-pentenoic acid.[1][9]
Materials:
-
(S)-4-benzyl-3-propionyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Hexanes
-
Ethyl acetate
Procedure:
Part A: Diastereoselective Alkylation
-
Dissolve (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add NaHMDS (1.1 equiv, as a 1.0 M solution in THF) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.2 equiv) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 10:1 hexanes:ethyl acetate eluent) to afford the pure allylated product.
Part B: Auxiliary Cleavage
-
Dissolve the purified allylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv, as a 0.8 M solution).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 equiv).
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-2-methyl-4-pentenoic acid.
Application 2: Asymmetric Aldol Reaction
The Evans' asymmetric aldol reaction is a cornerstone of stereoselective synthesis, allowing for the construction of β-hydroxy carbonyl compounds with excellent diastereocontrol.[10][11] The reaction typically proceeds through a titanium or boron-mediated (Z)-enolate to give the syn-aldol adduct.[10][12]
Stereochemical Control in the Asymmetric Aldol Reaction
Caption: Stereochemical control in the asymmetric aldol reaction.
Quantitative Data for Asymmetric Aldol Reactions
| Entry | Chiral Auxiliary | Acyl Group | Aldehyde | Product | Yield (%) | d.r. | Ref. |
| 1 | (S)-4-benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | syn-aldol adduct | 85 | >99:1 | [12] |
| 2 | (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzaldehyde | syn-aldol adduct | 80 | 98:2 | [10] |
| 3 | (R)-4-isopropyl-2-oxazolidinone | Propionyl | Acetaldehyde | syn-aldol adduct | 89 | 95:5 | [11] |
Experimental Protocol: Asymmetric Aldol Reaction of N-Propionyl-(S)-4-benzyl-2-oxazolidinone with Isobutyraldehyde
This protocol is based on the titanium-mediated aldol reaction developed by Evans and provides high diastereoselectivity for the syn-adduct.[10][12]
Materials:
-
(S)-4-benzyl-3-propionyloxazolidin-2-one
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 equiv, as a 1.0 M solution in CH₂Cl₂) dropwise. The solution will turn deep red.
-
Stir the mixture at -78 °C for 5 minutes.
-
Add DIPEA (1.2 equiv) dropwise. The solution should become yellow.
-
Stir at -78 °C for 30 minutes to form the titanium enolate.
-
Add freshly distilled isobutyraldehyde (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure syn-aldol adduct.
Conclusion
The use of oxazolidinone chiral auxiliaries represents a powerful and reliable strategy for asymmetric synthesis. The protocols outlined above for asymmetric alkylation and aldol reactions provide a foundation for the stereocontrolled synthesis of a wide range of chiral building blocks essential for drug discovery and development. The high diastereoselectivities and predictable outcomes make these methods invaluable tools for the modern organic chemist.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Butyl-2-(1-ethylpentyl)oxazolidine in the Synthesis of Chiral Compounds
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research into the applications of 3-butyl-2-(1-ethylpentyl)oxazolidine reveals that its primary and well-documented use is not in the field of chiral synthesis, but rather as a highly effective moisture scavenger in various industrial applications, particularly in polyurethane and polyurea systems.
While the oxazolidine functional group is a core component of well-known chiral auxiliaries, this specific compound, 3-butyl-2-(1-ethylpentyl)oxazolidine , is not cited in scientific literature as a reagent, catalyst, or auxiliary for asymmetric synthesis. Its molecular structure, derived from achiral precursors (N-butylaminoethanol and 2-ethylhexanal), results in a racemic mixture, making it unsuitable for inducing stereoselectivity without further resolution or modification, for which no protocols are documented.
This document aims to clarify the distinction and provide information on the established applications of 3-butyl-2-(1-ethylpentyl)oxazolidine, while also directing researchers interested in chiral synthesis to the relevant class of oxazolidine-containing compounds: oxazolidinones .
Part 1: 3-Butyl-2-(1-ethylpentyl)oxazolidine - Established Applications
Primary Function: Moisture Scavenger
3-Butyl-2-(1-ethylpentyl)oxazolidine serves as a crucial additive in moisture-sensitive formulations. Its mechanism of action involves the hydrolysis of the oxazolidine ring in the presence of water. This reaction consumes water molecules and regenerates the starting amino alcohol and aldehyde.
A significant advantage in polyurethane systems is that the hydrolysis by-products can react with isocyanates, incorporating them into the polymer backbone. This prevents the formation of carbon dioxide gas, which would otherwise lead to bubbles and surface defects in the final product.
Key Benefits as a Moisture Scavenger:
-
Prevents Defects: Eliminates bubble and pinhole formation in coatings, leading to improved gloss and surface appearance.
-
Enhances Stability: Scavenges water in pigment pastes and plasticizers, improving storage stability.
-
Ensures Performance: Removes moisture from raw materials in sealants and elastomers, ensuring material integrity.
Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine
The standard synthesis route is a condensation reaction between N-butylaminoethanol and 2-ethylhexanal. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the oxazolidine product.
Caption: Synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Part 2: Oxazolidinones - The Correct Tool for Chiral Synthesis
For researchers focused on the synthesis of chiral compounds, the relevant class of molecules are oxazolidinones , famously developed and utilized as Evans' chiral auxiliaries . These compounds are cyclic carbamates and are distinct from the oxazolidine discussed above.
Chiral oxazolidinones are powerful tools in asymmetric synthesis because they can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction with high predictability and efficiency. After the desired chiral center is created, the auxiliary can be cleaved and recovered for reuse.
General Workflow of an Evans' Asymmetric Alkylation
The workflow for using an oxazolidinone chiral auxiliary, for example in an asymmetric alkylation, follows a clear, three-step process.
-
Acylation: The chiral oxazolidinone is first acylated with an acid chloride to form an N-acyl oxazolidinone (an imide).
-
Asymmetric Alkylation: The N-acyl oxazolidinone is then treated with a base to form a chiral enolate. The bulky substituent on the oxazolidinone ring blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. This results in a highly diastereoselective alkylation.
-
Cleavage: The chiral auxiliary is then cleaved from the alkylated product, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other derivative. The chiral auxiliary can often be recovered.
Caption: General workflow using an oxazolidinone chiral auxiliary.
Commonly Used Oxazolidinone Auxiliaries
A variety of oxazolidinone auxiliaries are commercially available, derived from readily available chiral amino acids, allowing for fine-tuning of steric hindrance and reactivity.
| Auxiliary Name | Source Amino Acid | Key Structural Feature |
| (S)-4-Benzyl-2-oxazolidinone | (S)-Phenylalanine | Benzyl group |
| (R)-4-Benzyl-2-oxazolidinone | (R)-Phenylalanine | Benzyl group |
| (S)-4-Isopropyl-2-oxazolidinone | (S)-Valine | Isopropyl group |
| (R)-4-Isopropyl-2-oxazolidinone | (R)-Valine | Isopropyl group |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | (1R,2S)-Ephedrine | Methyl and Phenyl |
Conclusion
Troubleshooting & Optimization
optimizing reaction conditions for 3-butyl-2-(1-ethylpentyl)oxazolidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3-butyl-2-(1-ethylpentyl)oxazolidine?
A1: The most common and established method for synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine is the condensation reaction between N-butylaminoethanol and 2-ethylhexanal.[1] This reaction forms the core oxazolidine ring structure and is often facilitated by the removal of water, which is a byproduct of the reaction.
Q2: What is the role of a catalyst in this synthesis?
A2: While the reaction can proceed without a catalyst, acidic conditions or the use of a catalyst can significantly improve the reaction rate and yield.[1] Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), are effective catalysts for oxazolidine synthesis.[1] They activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino alcohol.[1]
Q3: What is the ideal stoichiometry for the reactants?
A3: The condensation reaction between N-butylaminoethanol and 2-ethylhexanal proceeds in a 1:1 molar ratio.[1] To ensure the reaction goes to completion, a slight excess (typically 5-10 mol%) of one of the reactants can be used.[1] It is often more practical to use an excess of the reactant that is less expensive or more easily removed during purification.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product spot. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.[1]
Q5: What are the typical purification methods for 3-butyl-2-(1-ethylpentyl)oxazolidine?
A5: After the reaction is complete, the crude product can be purified by several methods. Initially, any catalyst can be quenched and removed by an aqueous wash. The organic layer is then dried and the solvent is removed under reduced pressure. Final purification is typically achieved by vacuum distillation or column chromatography.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete removal of water byproduct.- Inactive or insufficient amount of catalyst.- Low reaction temperature. | - Use a Dean-Stark apparatus or a drying agent to effectively remove water.- Use fresh or a higher loading of the catalyst.- Increase the reaction temperature within the optimal range (see Data Presentation section). |
| Presence of Unreacted Starting Materials in the Final Product | - Incorrect stoichiometry of reactants.- Insufficient reaction time. | - Ensure accurate measurement of a 1:1 molar ratio of reactants, or a slight excess of one.- Extend the reaction time and monitor for completion using TLC or GC. |
| Formation of Side Products | - Excessively high reaction temperature leading to decomposition.- Presence of impurities in the starting materials. | - Maintain the reaction temperature within the recommended range (typically 80-120°C).- Use high-purity starting materials. |
| Difficulty in Isolating the Product | - Emulsion formation during aqueous workup.- Product is volatile and lost during solvent removal. | - Add brine to the aqueous layer to break up emulsions.- Use a rotary evaporator with controlled temperature and pressure to remove the solvent. |
| Product Purity is Low After Purification | - Inefficient purification method.- Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography.- Consider an alternative purification method such as vacuum distillation. |
Data Presentation
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 6 | 75 |
| 2 | 100 | 4 | 88 |
| 3 | 120 | 3 | 92 |
| 4 | 140 | 3 | 85 (with some side product formation) |
| Note: Reactions were carried out using a 1:1 molar ratio of N-butylaminoethanol and 2-ethylhexanal with 1 mol% p-toluenesulfonic acid as a catalyst and toluene as a solvent with a Dean-Stark trap. |
Table 2: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst (p-TSA) (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 0.5 | 6 | 110 | 82 |
| 2 | 1.0 | 4 | 110 | 91 |
| 3 | 2.0 | 3 | 110 | 93 |
| 4 | 5.0 | 3 | 110 | 93 |
| Note: Reactions were carried out using a 1:1 molar ratio of N-butylaminoethanol and 2-ethylhexanal in toluene with a Dean-Stark trap. |
Experimental Protocols
Synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine
Materials:
-
N-butylaminoethanol (1.0 eq)
-
2-ethylhexanal (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.01 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add N-butylaminoethanol, 2-ethylhexanal, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-4 hours).
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 3-butyl-2-(1-ethylpentyl)oxazolidine as a colorless to pale yellow liquid.
Visualizations
Caption: Experimental workflow for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-butyl-2-(1-ethylpentyl)oxazolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and established method for synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine?
A1: The most common method is the condensation reaction between N-butylaminoethanol and 2-ethylhexanal.[1] This reaction forms the core oxazolidine ring structure and is favored for its directness and atom economy.
Q2: What are the key reaction parameters that influence the yield and purity of the synthesis?
A2: The primary parameters to control are:
-
Stoichiometry of Reactants: The molar ratio of N-butylaminoethanol to 2-ethylhexanal.
-
Choice of Solvent: The solvent affects reaction rates and the removal of water, a byproduct of the condensation.
-
Reaction Temperature: Temperature influences the reaction kinetics and the formation of byproducts.
-
Use of Catalysts: Catalysts, particularly Lewis acids, can significantly increase the reaction rate.
Q3: Why is the removal of water important in this synthesis?
A3: The condensation reaction that forms the oxazolidine ring is a reversible equilibrium reaction that produces water as a byproduct. To drive the reaction towards the product and achieve a high yield, it is crucial to remove water as it is formed. This is often accomplished by azeotropic distillation with a suitable solvent.
Q4: What are some alternative methods for synthesizing oxazolidines?
A4: Beyond the classical condensation method, advanced strategies include microwave-assisted synthesis, which can reduce reaction times and increase yields, and the development of novel catalytic systems.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction due to equilibrium. | Ensure efficient removal of water, either through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a drying agent. |
| Inactive catalyst or no catalyst used. | Add a suitable catalyst, such as a Lewis acid (e.g., BF₃·OEt₂), to increase the reaction rate.[1] Ensure the catalyst is not quenched by moisture in the reactants or solvent. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. A typical range for similar oxazolidine syntheses is between 80-120°C.[1] Lower temperatures may be too slow, while excessively high temperatures can lead to decomposition. | |
| Low Yield | Incorrect stoichiometry of reactants. | While a 1:1 molar ratio is theoretically ideal, using a slight excess (5-10 mol%) of the less expensive or more easily removable reactant can drive the reaction to completion.[1] |
| Suboptimal solvent choice. | Select a solvent that forms an azeotrope with water to facilitate its removal (e.g., toluene). The polarity of the solvent can also affect the reaction rate. | |
| Presence of Significant Impurities | Formation of side products due to high temperatures. | Lower the reaction temperature to minimize the formation of degradation products. |
| Unreacted starting materials. | Improve the reaction conversion by optimizing stoichiometry, catalyst loading, and reaction time. Ensure efficient water removal. | |
| Hydrolysis of the product. | Oxazolidines are susceptible to hydrolysis. Ensure all workup and purification steps are performed under anhydrous conditions where possible. | |
| Difficulty in Product Purification | Unreacted starting materials co-eluting with the product. | Optimize the reaction to maximize conversion. For purification, column chromatography or vacuum distillation are common methods. Reverse-phase HPLC can also be used for analysis and purification.[1] |
| Formation of hard-to-remove byproducts. | Adjusting reaction conditions (temperature, catalyst) can minimize the formation of specific byproducts. |
Data Presentation
Table 1: Effect of Solvent on a Typical Oxazolidine Synthesis Yield
This data is illustrative of general trends in oxazolidine synthesis and may not represent the specific synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.[1]
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
| Toluene | 2.4 | 72 | 5 |
| Tetrahydrofuran (THF) | 7.5 | 65 | 12 |
| Dimethylformamide (DMF) | 36.7 | 48 | 20 |
Table 2: General Effect of Temperature on Oxazolidine Synthesis
| Temperature Range | Expected Outcome |
| < 80°C | Slow reaction rate, potentially incomplete conversion. |
| 80 - 120°C | Optimal range for many oxazolidine syntheses, balancing reaction rate and minimizing side reactions.[1] |
| > 120°C | Increased risk of byproduct formation and product decomposition.[1] |
Experimental Protocols
Key Experiment: Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine via Condensation
This protocol is a generalized procedure based on established methods for oxazolidine synthesis. Researchers should optimize the specific conditions for their laboratory setup.
Materials:
-
N-butylaminoethanol
-
2-ethylhexanal
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂) (optional)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charging Reactants: To the flask, add N-butylaminoethanol (1.0 eq) and 2-ethylhexanal (1.0-1.05 eq) in toluene.
-
Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount of the Lewis acid (e.g., 0.1-1 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected and/or by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Purification via Reverse-Phase HPLC:
For high-purity applications, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, potentially with a small amount of acid like formic acid for mass spectrometry compatibility.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Caption: Troubleshooting logic for low yield in oxazolidine synthesis.
References
Technical Support Center: Purification of 3-butyl-2-(1-ethylpentyl)oxazolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-butyl-2-(1-ethylpentyl)oxazolidine?
A1: The most common and effective purification techniques for 3-butyl-2-(1-ethylpentyl)oxazolidine are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), vacuum distillation, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a sample of 3-butyl-2-(1-ethylpentyl)oxazolidine synthesized from N-butylaminoethanol and 2-ethylhexanal?
A2: The primary impurities are typically unreacted starting materials: N-butylaminoethanol and 2-ethylhexanal. Additionally, side-products from the self-condensation of 2-ethylhexanal (an aldol condensation product) may be present.[1][2][3][4][5] Water is a byproduct of the reaction and its inefficient removal can lead to the hydrolysis of the oxazolidine back to the starting materials.[6]
Q3: Is 3-butyl-2-(1-ethylpentyl)oxazolidine stable during purification?
A3: Oxazolidines are susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions.[6][7][8][9] It is crucial to use anhydrous solvents and to control the pH during workup and purification to prevent decomposition. The stability of the oxazolidine ring can be influenced by the substituents.
Q4: How can I estimate the boiling point of 3-butyl-2-(1-ethylpentyl)oxazolidine under vacuum?
A4: The boiling point of 3-butyl-2-(1-ethylpentyl)oxazolidine at atmospheric pressure is approximately 180 °C. To estimate the boiling point at a reduced pressure, you can use a pressure-temperature nomograph. By drawing a line from the atmospheric boiling point through the desired vacuum pressure, the nomograph will indicate the approximate boiling point under those conditions.
Troubleshooting Guides
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Possible Cause | Solution |
| Poor or no separation of the product from impurities. | Improper mobile phase composition. | Optimize the mobile phase. A common starting point is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).[3] Adjust the ratio of acetonitrile to water to achieve better separation. |
| Incorrect column selection. | A C18 column is generally suitable for the separation of moderately nonpolar compounds like this oxazolidine. Consider a column with different selectivity if co-elution persists. | |
| Peak tailing. | Presence of residual silanols on the column interacting with the basic nitrogen of the oxazolidine. | Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to improve peak shape. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Product decomposition on the column. | Acid-catalyzed hydrolysis of the oxazolidine on the column. | Use a mobile phase with a neutral or slightly basic pH if the compound's stability allows. Alternatively, minimize the time the sample spends on the column by using a faster flow rate or a shorter column. |
| Irreproducible retention times. | Fluctuations in mobile phase composition or temperature. | Ensure precise mobile phase preparation and use a column oven for temperature control. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Volatile impurities boiling off first. | Apply vacuum before heating to remove any low-boiling impurities. | |
| Product does not distill at the expected temperature. | Inaccurate pressure reading. | Ensure the manometer is functioning correctly and that the system is free of leaks. |
| The nomograph provides an estimate; actual boiling points can vary. | Gradually increase the temperature until distillation begins, while monitoring the pressure. | |
| Product decomposes in the distillation pot. | The distillation temperature is too high. | Improve the vacuum to lower the boiling point of the product. |
| Prolonged heating. | Complete the distillation as quickly as possible once the product begins to distill. | |
| Low recovery of the product. | Leaks in the distillation apparatus. | Check all joints and connections for leaks and ensure they are properly greased. |
| Inefficient condensation. | Ensure a sufficient flow of cold water through the condenser. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product and impurities. | Incorrect eluent system. | Use thin-layer chromatography (TLC) to screen for an optimal eluent system that gives good separation and an Rf value of approximately 0.3-0.5 for the product. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Column overloading. | Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight). | |
| Streaking or tailing of the product band. | The sample is not sufficiently soluble in the eluent. | Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column. |
| The column was not packed properly. | Ensure the stationary phase is packed uniformly to avoid channeling. | |
| Product appears to be decomposing on the column. | The stationary phase (silica gel is acidic, alumina can be acidic, neutral, or basic) is catalyzing hydrolysis. | Deactivate the silica gel or alumina by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a more inert stationary phase. |
| No product elutes from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The product has decomposed on the column. | See the troubleshooting point above regarding product decomposition. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value |
| Compound Name | 3-butyl-2-(1-ethylpentyl)oxazolidine |
| CAS Number | 165101-57-5 |
| Molecular Formula | C₁₄H₂₉NO |
| Molecular Weight | 227.39 g/mol |
| Boiling Point (atm) | 180 °C (lit.)[9][10][11] |
| Density | 1.04 g/mL at 25 °C (lit.)[10][12] |
| Refractive Index | n20/D 1.449 (lit.)[9][10] |
Table 2: Starting Materials Properties
| Property | N-butylaminoethanol | 2-Ethylhexanal |
| CAS Number | 111-75-1 | 123-05-7 |
| Molecular Formula | C₆H₁₅NO | C₈H₁₆O |
| Molecular Weight | 117.19 g/mol | 128.21 g/mol |
| Boiling Point | 198-200 °C | 163 °C |
| Density | 0.906 g/mL | 0.82 g/mL |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (Preparative)
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient is 50:50 (v/v). Add 0.1% formic acid to both solvents to improve peak shape. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the crude 3-butyl-2-(1-ethylpentyl)oxazolidine in the initial mobile phase at a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System and Column: Use a preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Flow rate: 10-20 mL/min.
-
Injection volume: 1-5 mL, depending on the column size and sample concentration.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as oxazolidines may have weak chromophores).
-
Gradient: Start with a gradient of 50% acetonitrile to 100% acetonitrile over 20-30 minutes. Hold at 100% acetonitrile for 5-10 minutes to elute all components.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a manometer. Ensure all glass joints are properly greased and sealed.
-
Sample Charging: Charge the crude 3-butyl-2-(1-ethylpentyl)oxazolidine into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities in a separate receiving flask.
-
Increase the temperature to distill the product. Based on a nomograph, at ~10 mmHg, the boiling point should be in the range of 80-100 °C.
-
Collect the fraction that distills at a constant temperature and pressure.
-
-
Shutdown: Cool the distillation flask to room temperature before releasing the vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase and Column Packing: Use silica gel (60 Å, 230-400 mesh) as the stationary phase. Pack a glass column with a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. A gradient from 100% hexane to 20-30% ethyl acetate in hexane is likely to be effective.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the nonpolar solvent, gradually increasing the polarity by adding more ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Post-Purification: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine and potential impurities.
Caption: General workflow for the purification and analysis of the target compound.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
- 1. 2-Ethylhexanal | C8H16O | CID 31241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylhexanal - Wikipedia [en.wikipedia.org]
- 3. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxazolidine - Wikipedia [en.wikipedia.org]
- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. padproject.nd.edu [padproject.nd.edu]
- 11. glsciences.eu [glsciences.eu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability of 3-butyl-2-(1-ethylpentyl)oxazolidine under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-butyl-2-(1-ethylpentyl)oxazolidine in acidic environments.
Frequently Asked Questions (FAQs)
Q1: How stable is 3-butyl-2-(1-ethylpentyl)oxazolidine under acidic conditions?
A1: 3-butyl-2-(1-ethylpentyl)oxazolidine, like other oxazolidine compounds, is generally susceptible to hydrolysis under acidic conditions.[1] The five-membered oxazolidine ring can be cleaved in the presence of acid and water, reverting to its original starting materials: an amino alcohol and an aldehyde or ketone.[2] The rate of this hydrolysis is dependent on several factors, including the pH of the solution, the temperature, and the specific substituents on the oxazolidine ring.
Q2: What are the expected degradation products of 3-butyl-2-(1-ethylpentyl)oxazolidine in an acidic medium?
A2: The acid-catalyzed hydrolysis of 3-butyl-2-(1-ethylpentyl)oxazolidine is expected to yield N-butylaminoethanol and 2-ethylhexanal. This reaction is essentially the reverse of the condensation reaction used to synthesize the oxazolidine.[1][2]
Q3: What is the mechanism of acid-catalyzed hydrolysis of this oxazolidine?
A3: The hydrolysis is initiated by the protonation of the ring oxygen or nitrogen atom, which makes the ring more susceptible to nucleophilic attack by water. This leads to the formation of a ring-opened intermediate, a hemiaminal ether, which is unstable and subsequently breaks down to release the corresponding amino alcohol and aldehyde. The reaction is subject to general acid catalysis.[3]
Q4: How do substituents on the oxazolidine ring affect its stability in acid?
A4: The nature of the substituents at the 2 and 3 positions of the oxazolidine ring significantly influences its stability. Studies on various oxazolidine derivatives have shown that electron-withdrawing groups at the 2-position can increase the rate of hydrolysis.[4][5] Conversely, sterically bulky substituents may affect the rate of hydrolysis. For 3-butyl-2-(1-ethylpentyl)oxazolidine, the alkyl groups at both positions will have an electronic and steric influence on the reaction rate.
Q5: Are there any analytical methods to monitor the degradation of 3-butyl-2-(1-ethylpentyl)oxazolidine?
A5: Yes, the degradation can be monitored using chromatographic and spectroscopic techniques. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been specifically reported for the analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.[6] Additionally, 1H NMR spectroscopy is a powerful tool to observe the disappearance of the parent oxazolidine and the appearance of the degradation products in real-time.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound upon dissolution in an acidic buffer. | The pH of the solution is too low, leading to rapid acid-catalyzed hydrolysis. | Increase the pH of the buffer to a less acidic range if the experimental conditions allow. Alternatively, perform the experiment at a lower temperature to decrease the hydrolysis rate. |
| Inconsistent results in stability studies. | Temperature fluctuations during the experiment. The presence of other acidic or basic impurities. | Ensure precise temperature control throughout the experiment. Use high-purity solvents and reagents to avoid unintended catalytic effects. |
| Difficulty in quantifying the parent compound and its degradation products. | Inappropriate analytical method or parameters. Co-elution of peaks in HPLC. | Develop and validate a stability-indicating analytical method. For HPLC, this may involve adjusting the mobile phase composition, pH, column type, or detection wavelength. For the specific analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine, a reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) is a good starting point.[6] |
| Observation of unexpected peaks in the chromatogram or spectrum. | Formation of secondary degradation products or interaction with formulation excipients. | Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify all potential degradation products.[7][8][9][10][11] This will help in building a comprehensive degradation profile. |
Quantitative Data on Oxazolidine Stability
| Oxazolidine Derivative | Condition | Half-life (t½) | Reference |
| 2-Phenyl-3-methyloxazolidine | pH 1.0, 37 °C | Not specified, but hydrolysis is facile | General knowledge from multiple sources |
| 2-(p-Nitrophenyl)-3-methyloxazolidine | pH 1.0, 37 °C | Faster hydrolysis than the 2-phenyl derivative | [4][5] |
| Oxazolidines derived from (-)-ephedrine | pH 1-11, 37 °C | Facile and complete hydrolysis | General knowledge from multiple sources |
Note: The rate of hydrolysis is highly dependent on the specific structure of the oxazolidine and the reaction conditions. The data above should be used as a qualitative guide.
Experimental Protocols
Protocol for Determining the Acidic Stability of 3-butyl-2-(1-ethylpentyl)oxazolidine
This protocol outlines a general procedure for assessing the stability of 3-butyl-2-(1-ethylpentyl)oxazolidine in an acidic solution using HPLC analysis.
1. Materials:
- 3-butyl-2-(1-ethylpentyl)oxazolidine
- HPLC grade acetonitrile
- HPLC grade water
- Phosphoric acid or Formic acid (for MS compatibility)
- Hydrochloric acid (for preparing acidic solutions)
- Sodium hydroxide (for neutralization)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with a UV or MS detector
- C18 reverse-phase HPLC column
2. Preparation of Solutions:
- Stock Solution: Accurately weigh and dissolve a known amount of 3-butyl-2-(1-ethylpentyl)oxazolidine in acetonitrile to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
- Acidic Solution: Prepare an aqueous solution of hydrochloric acid at the desired pH (e.g., pH 1, 2, etc.).
- Mobile Phase: Prepare the mobile phase as described in the analytical method for 3-butyl-2-(1-ethylpentyl)oxazolidine (e.g., a mixture of acetonitrile and water with a small amount of phosphoric or formic acid).[6]
3. Experimental Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- At time t=0, add a known volume of the oxazolidine stock solution to the pre-heated acidic solution in a sealed container to achieve the desired final concentration.
- Maintain the reaction mixture at a constant temperature (e.g., 37 °C, 50 °C).
- At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
- Immediately neutralize the aliquot with a stoichiometric amount of sodium hydroxide to quench the hydrolysis reaction.
- Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
- Inject the sample into the HPLC system and record the chromatogram.
4. Data Analysis:
- Identify and quantify the peak corresponding to 3-butyl-2-(1-ethylpentyl)oxazolidine and any degradation products.
- Plot the concentration or peak area of the parent compound against time.
- Determine the order of the reaction and calculate the rate constant (k) and the half-life (t½) of the compound under the specific acidic conditions.
Visualizations
Acid-Catalyzed Hydrolysis of 3-butyl-2-(1-ethylpentyl)oxazolidine
The following diagram illustrates the proposed signaling pathway for the acid-catalyzed hydrolysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Caption: Acid-catalyzed hydrolysis pathway of the oxazolidine.
Experimental Workflow for Stability Testing
The diagram below outlines the key steps in the experimental workflow for determining the stability of the compound.
Caption: Workflow for stability testing of the oxazolidine.
References
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. biomedres.us [biomedres.us]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Oxazolidine Ring Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing oxazolidine rings. The information addresses common challenges related to the hydrolytic instability of oxazolidines and offers strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What is oxazolidine ring hydrolysis?
A1: Oxazolidine ring hydrolysis is a chemical reaction where the oxazolidine ring reacts with water, leading to the cleavage of the ring structure. This process is essentially the reverse of their synthesis from the condensation of a β-amino alcohol and an aldehyde or ketone.[1] The hydrolysis results in the formation of the original amino alcohol and carbonyl compound. This reaction is a significant concern in drug development and chemical synthesis as it can lead to the degradation of the desired compound.
Q2: What are the primary factors that influence the rate of oxazolidine hydrolysis?
A2: The rate of oxazolidine hydrolysis is influenced by several factors:
-
pH: Hydrolysis is strongly dependent on pH and is subject to general acid-base catalysis.[2] The reaction can occur across a wide pH range (1-11).[2]
-
Steric Effects: The rate of hydrolysis generally decreases with increasing steric bulk of the substituents on the oxazolidine ring, particularly those derived from the carbonyl component.[2]
-
Electronic Effects: Electron-withdrawing groups on substituents can increase the rate of hydrolysis, while electron-donating groups can decrease it. For instance, 2-phenyl substituted oxazolidines with nitro groups (electron-withdrawing) hydrolyze more rapidly than those with methoxy groups (electron-donating).[3]
-
Substituent Position: The position of the substituent on the ring also plays a role. For example, oxazolidines with a methyl or proton at the 2-position are more stable than those with a 2-phenyl substituent.[3] Similarly, a methyl substituent at the 3-position leads to greater stability than a phenyl substituent at the same position.[3][4]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.[5]
Q3: My oxazolidine-containing compound is degrading in aqueous solution. What could be the cause?
A3: Degradation of an oxazolidine-containing compound in an aqueous solution is most likely due to hydrolysis of the oxazolidine ring. This is a common issue as oxazolidines are susceptible to hydrolysis.[1] The rate of this degradation will be influenced by the pH of your solution, the temperature, and the specific chemical structure of your compound as detailed in Q2.
Q4: How can I prevent or minimize the hydrolysis of my oxazolidine compound?
A4: Several strategies can be employed to prevent or minimize oxazolidine hydrolysis:
-
pH Control: Maintaining the compound in a pH environment where the hydrolysis rate is minimal can enhance stability. The optimal pH will be compound-specific.
-
Structural Modification: If feasible, modifying the structure of the oxazolidine can improve stability. Increasing the steric hindrance around the ring or introducing electron-donating groups can slow down hydrolysis.[2][3]
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with the oxazolidine, shielding it from water and thereby retarding the rate of hydrolysis.[6] Beta-cyclodextrins and their derivatives have shown effectiveness in this regard.[6]
-
Moisture Scavenging: In non-aqueous systems, such as in polyurethane formulations, bisoxazolidines are used as moisture scavengers.[1] They react with moisture to prevent unwanted side reactions.[1] This principle highlights the importance of storing oxazolidine-containing compounds in dry conditions.
-
Protecting Groups: In organic synthesis, the oxazolidine moiety itself can be used as a protecting group.[7] The stability of the protecting group is crucial and must be chosen to withstand the reaction conditions of subsequent steps.[7]
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of an oxazolidine-containing drug candidate in a formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the formulation | Measure the pH of the formulation. Conduct a pH-rate profile study to determine the pH of maximum stability. | Identification of the optimal pH for the formulation to minimize hydrolysis. |
| Presence of catalytic species | Analyze the formulation for the presence of acidic or basic excipients that may be catalyzing the hydrolysis. | Reformulation with non-catalytic excipients to improve stability. |
| Elevated storage temperature | Review the storage conditions. Perform stability studies at different temperatures to understand the temperature dependence of the hydrolysis. | Determination of appropriate storage conditions to ensure drug product stability. |
Issue 2: Poor yield in a synthetic step involving an oxazolidine intermediate.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis during workup or purification | Minimize contact with water during workup. Use anhydrous solvents and drying agents. Consider non-aqueous workup procedures. For chromatography, avoid protic solvents if possible. | Improved yield of the desired oxazolidine-containing product. |
| Instability of the oxazolidine to reaction conditions | Re-evaluate the reaction conditions (e.g., temperature, pH). If the conditions are too harsh, consider a more stable protecting group strategy. | Successful completion of the synthetic step without significant degradation of the intermediate. |
Data Presentation
Table 1: Half-lives of Hydrolysis for Various Ephedrine Oxazolidines at pH 7.40 and 37°C
| Carbonyl Component | Half-life (t1/2) |
| Formaldehyde | 5 seconds |
| Propionaldehyde | 18 seconds |
| Benzaldehyde | 5 minutes |
| Salicylaldehyde | 5 seconds |
| Pivalaldehyde | 30 minutes |
| Acetone | 4 minutes |
| Cyclohexanone | 6 minutes |
Data extracted from a study on the hydrolysis kinetics of oxazolidines derived from (-)-ephedrine.[2]
Experimental Protocols
Protocol 1: Monitoring Oxazolidine Hydrolysis by 1H NMR Spectroscopy
This protocol is based on the methodology described for studying the stability of oxazolidine-based compounds.[3]
-
Sample Preparation: Dissolve a known concentration of the oxazolidine compound in a deuterated solvent (e.g., CDCl3).
-
Initial Spectrum: Acquire a 1H NMR spectrum of the sample before the addition of water. This will serve as the t=0 reference.
-
Initiation of Hydrolysis: Add a limiting amount of D2O to the NMR tube containing the oxazolidine solution.
-
Time-course Monitoring: Acquire 1H NMR spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of the signals corresponding to the oxazolidine protons and the appearance of new signals corresponding to the ring-opened intermediates and the final hydrolysis products (the amino alcohol and the carbonyl compound). The rate of hydrolysis can be determined by integrating the relevant peaks and plotting the concentration of the oxazolidine against time.
Protocol 2: Monitoring Oxazolidine Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for monitoring the degradation of a compound and can be adapted from methods used for analyzing oxazolidinone antibiotics.[8][9]
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent oxazolidine compound from its expected hydrolysis products. A C18 column is often suitable. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). UV detection is commonly used.
-
Standard Solutions: Prepare standard solutions of the oxazolidine compound at known concentrations to create a calibration curve.
-
Reaction Setup: Prepare a solution of the oxazolidine compound in the desired aqueous buffer at a specific pH and temperature.
-
Sampling: At various time points, withdraw an aliquot of the reaction mixture and quench the hydrolysis reaction if necessary (e.g., by dilution with the mobile phase or by adding a reagent to adjust the pH).
-
Analysis: Inject the samples onto the HPLC system.
-
Quantification: Use the calibration curve to determine the concentration of the remaining oxazolidine compound at each time point. The rate of hydrolysis can be calculated from the decrease in concentration over time.
Visualizations
References
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of cyclodextrins on the hydrolysis of an oxazolidine prodrug of (1R,2S)-(-)-ephedrine-cis-2-(4-methoxyphenyl)-3, 4-dimethyl-5-phenyloxazolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
- 8. A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3-butyl-2-(1-ethylpentyl)oxazolidine?
The most common and established method for synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine is the condensation reaction between N-butylaminoethanol and 2-ethylhexanal.[1] This reaction forms the core oxazolidine ring structure. The reaction is typically carried out with a 1:1 molar ratio of the reactants.[1]
Q2: What are the typical catalysts and reaction conditions for this synthesis?
The cyclization reaction can be facilitated by either thermal activation or acidic conditions.[1] Heating the reaction mixture, often in a temperature range of 80–120°C, provides the necessary energy to overcome the activation barrier.[1] Alternatively, Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) can be used to catalyze the reaction by activating the carbonyl group of 2-ethylhexanal, making it more susceptible to nucleophilic attack.[1]
Q3: Why is water removal crucial during the synthesis?
The condensation reaction that forms the oxazolidine ring produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the starting materials, thus reducing the yield of the desired product. Therefore, efficient removal of water, often through azeotropic distillation with a suitable solvent like toluene, is critical to drive the reaction to completion.[1]
Q4: What are the recommended analytical techniques for characterizing the final product?
A combination of spectroscopic and chromatographic methods is recommended for the characterization of 3-butyl-2-(1-ethylpentyl)oxazolidine:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule, including the positions of the butyl and 1-ethylpentyl substituents. Protons on the oxazolidine ring typically resonate in the δ 3.5–4.0 ppm range in the ¹H NMR spectrum.[1]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight of the compound.
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic C-O-C and C-N-C linkages of the oxazolidine ring.
-
Chromatography: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC), often with a C18 column and a mobile phase of acetonitrile and water, is a suitable method for assessing the purity of the final product.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient water removal. | - Ensure efficient azeotropic distillation by using a Dean-Stark apparatus. - Add a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. |
| Reaction equilibrium not favoring product formation. | - Use a slight excess (5-10 mol%) of one of the reactants, typically the less expensive or more easily removed one, to drive the equilibrium towards the product.[1] | |
| Inadequate reaction temperature. | - Optimize the reaction temperature. For thermal activation, a range of 80-120°C is generally effective.[1] | |
| Catalyst inefficiency or absence. | - If using a catalyst, ensure its activity. For acid catalysis, consider using a Lewis acid like BF₃·OEt₂.[1] | |
| Presence of Multiple Impurities in the Final Product | Incorrect stoichiometry. | - Maintain a precise 1:1 molar ratio of N-butylaminoethanol and 2-ethylhexanal to minimize unreacted starting materials.[1] |
| Side reactions due to high temperature. | - Avoid excessively high temperatures, which can lead to the formation of byproducts. Maintain the temperature within the optimal range.[1] | |
| Self-condensation of 2-ethylhexanal. | - 2-ethylhexanal can undergo aldol self-condensation to form 2-ethyl-2-hexenal, especially in the presence of base or at elevated temperatures. This can be minimized by controlling the reaction temperature and stoichiometry. | |
| Oxidation of 2-ethylhexanal. | - 2-ethylhexanal can be oxidized to 2-ethylhexanoic acid. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | - Optimize the reaction stoichiometry to minimize residual starting materials. Purification can be achieved through vacuum distillation or column chromatography.[1] |
| Formation of closely related byproducts. | - Utilize column chromatography with a suitable solvent system to separate the desired product from impurities. Reverse-phase HPLC can also be used for purification.[2] |
Experimental Protocols
A detailed experimental protocol for the synthesis of a similar 2,3-disubstituted oxazolidine is provided below as a reference. This can be adapted for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
General Procedure for the Synthesis of 2,3-Disubstituted Oxazolidines:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve N-butylaminoethanol (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Aldehyde: Add 2-ethylhexanal (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 3-butyl-2-(1-ethylpentyl)oxazolidine.
Visualizing Reaction Pathways and Workflows
To aid in understanding the synthesis and potential side reactions, the following diagrams are provided.
References
Technical Support Center: Managing Stereochemistry in Oxazolidine Synthesis
Welcome to the technical support center for oxazolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental approaches to controlling stereochemistry in this important class of reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an oxazolidinone chiral auxiliary in asymmetric synthesis?
A1: An oxazolidinone, most notably the Evans auxiliary, is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[1] By introducing a chiral environment, the auxiliary blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less sterically hindered face. This leads to the preferential formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and recycled.[2]
Q2: How is the diastereomeric ratio (d.r.) of an oxazolidine product typically determined?
A2: The diastereomeric ratio is most commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[3] By integrating the signals of protons that are unique to each diastereomer, a quantitative ratio can be calculated. For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate integration.[4] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase can also be used to separate and quantify the diastereomers.[5]
Q3: What are the most common methods for removing an Evans chiral auxiliary?
A3: The most prevalent methods for cleaving an Evans auxiliary are hydrolysis and reduction.[6]
-
Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) selectively cleaves the exocyclic amide bond to yield the carboxylic acid, leaving the newly formed stereocenter intact.[7][8]
-
Reduction: Using reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the amide to the corresponding primary alcohol.[6]
-
Conversion to other functional groups: The N-acyl oxazolidinone can also be converted to other functionalities like aldehydes or Weinreb amides.[9]
Q4: Can stereochemistry be controlled in oxazolidine synthesis without using a chiral auxiliary?
A4: Yes, substrate-controlled diastereoselective synthesis is an alternative approach. In this method, the existing stereocenters in the substrate guide the stereochemical outcome of the reaction. For example, in the Yamamoto aldol reaction, the stereochemistry of the aldehyde substrate can direct the facial selectivity of the enolate addition.[10]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Evans Aldol/Alkylation Reactions
Symptoms:
-
The NMR spectrum of the crude product shows a low diastereomeric ratio (e.g., less than 90:10).
-
Multiple spots are observed on TLC analysis that correspond to different stereoisomers.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Enolate Geometry | The formation of the Z-enolate is crucial for high diastereoselectivity in Evans aldol reactions.[9] Ensure that the appropriate conditions for Z-enolate formation are used, typically involving a boron Lewis acid like dibutylboron triflate and a tertiary amine base. For alkylations, strong bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are used to generate the Z-enolate.[5] |
| Inappropriate Lewis Acid or Base | The choice of Lewis acid and base can significantly impact the diastereoselectivity. For aldol reactions, boron enolates generally give high levels of syn-diastereoselectivity.[11] Titanium enolates can sometimes lead to lower selectivity.[12] The stoichiometry of the base should also be carefully controlled. |
| Sub-optimal Reaction Temperature | Enolate formation and the subsequent reaction with the electrophile are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions and enhance selectivity.[5] Ensure that the reaction temperature is maintained throughout the addition of reagents. |
| Steric Effects of the Substrate | The steric bulk of the N-acyl group on the oxazolidinone can influence the level of stereocontrol. For instance, acetate aldol reactions using Evans auxiliaries often exhibit poor diastereoselectivity because the lack of an α-substituent on the enolate reduces the steric bias in the transition state.[13] In such cases, a different chiral auxiliary or a substrate-controlled approach may be necessary. |
| Epimerization | The newly formed stereocenter can epimerize under certain conditions, leading to a mixture of diastereomers. This is particularly a risk if the reaction conditions are too harsh or if the workup procedure is not carefully controlled.[6] |
Issue 2: Epimerization During Chiral Auxiliary Cleavage
Symptoms:
-
The final product shows a lower enantiomeric excess (e.e.) than the diastereomeric excess (d.e.) of the precursor.
-
The desired product is obtained as a mixture of enantiomers.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Harsh Hydrolysis Conditions | While LiOH is generally a mild base for hydrolysis, prolonged reaction times or elevated temperatures can lead to epimerization of the α-stereocenter.[6] The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is often preferred as it is less basic and more nucleophilic, allowing for milder reaction conditions.[6] |
| Acid-Catalyzed Epimerization | Strong acidic workup conditions after cleavage can cause epimerization, especially if the product has an enolizable proton.[6] Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids. |
| Incomplete Reaction | If the cleavage reaction is incomplete, the remaining starting material will contaminate the product and may complicate purification, potentially leading to the isolation of a product with an apparently lower e.e. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol is adapted from a procedure for the diastereoselective allylation of an N-propionyl oxazolidinone.[5]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry dichloromethane (DCM) at room temperature, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add propionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of sodium hexamethyldisilazide (NaHMDS, 1.1 eq) in THF dropwise, and stir the mixture at -78 °C for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.5 eq) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the major diastereomer by flash column chromatography.
Protocol 2: Cleavage of the Chiral Auxiliary using LiOH/H₂O₂
This protocol describes the hydrolytic removal of the chiral auxiliary to yield the corresponding carboxylic acid.[7]
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by a solution of lithium hydroxide monohydrate (2.0 eq) in water.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract the carboxylic acid product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by extraction with DCM.
Visualizations
Mechanism of Stereochemical Induction in an Evans Aldol Reaction
Caption: Mechanism of stereocontrol in the Evans aldol reaction.
General Experimental Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: Experimental workflow for asymmetric synthesis.
Troubleshooting Poor Diastereoselectivity
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectsci.au [connectsci.au]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
challenges in the scale-up of 3-butyl-2-(1-ethylpentyl)oxazolidine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 3-butyl-2-(1-ethylpentyl)oxazolidine.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction due to inefficient water removal.[1] | - Ensure the Dean-Stark trap or other water removal method is functioning correctly.- Use a solvent that forms an azeotrope with water (e.g., toluene) to facilitate its removal.[1]- Consider adding molecular sieves to the reaction mixture. |
| Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or GC.- Optimize the reaction temperature, typically in the range of 80-120°C.[1] | |
| Catalyst is inactive or absent. | - If using a catalyst (e.g., a Lewis acid like BF₃·OEt₂), ensure it is fresh and added in the correct amount.[1] | |
| Incorrect stoichiometry of reactants.[1] | - Verify the molar ratios of N-butylaminoethanol and 2-ethylhexanal. A 1:1 ratio is ideal, but a slight excess (5-10 mol%) of one reactant can be used to drive the reaction to completion.[1] | |
| Product Contaminated with Starting Materials | Incomplete reaction. | - See recommendations for "Low or No Product Yield". |
| Inefficient purification. | - Optimize the purification method. Reverse-phase HPLC is an effective technique for this compound.[1]- Consider vacuum distillation to remove volatile starting materials. | |
| Product is Unstable or Decomposes | Presence of water leading to hydrolysis.[1] | - Ensure the final product is thoroughly dried and stored in an anhydrous environment.- Avoid exposure to moisture during storage and handling. |
| Excessive heat during reaction or purification. | - Maintain the reaction temperature within the optimal range (80-120°C).[1]- Use vacuum distillation at a lower temperature if the product is thermally sensitive. | |
| Formation of a Racemic Mixture | Creation of a new stereocenter at the C2 position of the oxazolidine ring from achiral precursors.[1] | - This is an inherent outcome of this reaction with achiral starting materials.- If a specific enantiomer is required, consider using a chiral catalyst or a chiral starting material. Chiral HPLC can be used to separate the enantiomers.[1] |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine?
The most established method is the condensation reaction between N-butylaminoethanol and 2-ethylhexanal.[1] This reaction forms the oxazolidine ring by eliminating a molecule of water.
2. Why is water removal so critical in this synthesis?
The condensation reaction is a reversible equilibrium. The removal of water, a byproduct of the reaction, is essential to shift the equilibrium towards the formation of the oxazolidine product, thereby maximizing the yield.[1]
3. What type of catalyst can be used for this reaction?
Acidic catalysts are often used to facilitate the cyclization. Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), are effective in activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino alcohol.[1]
4. What is the ideal stoichiometry for the reactants?
A 1:1 molar ratio of N-butylaminoethanol and 2-ethylhexanal is theoretically ideal.[1] However, in practice, a slight excess (typically 5-10 mol%) of the less expensive or more easily removable reactant can be used to ensure complete conversion of the limiting reagent.[1]
5. How does the choice of solvent affect the reaction?
The solvent plays a crucial role in managing the reaction equilibrium, primarily by aiding in the removal of water. Non-polar aprotic solvents like toluene are often used as they form an azeotrope with water, which can be effectively removed using a Dean-Stark apparatus. The solvent's polarity can also influence the reaction rate.[1]
6. How can I purify the final product?
Chromatographic techniques are essential for the purification of 3-butyl-2-(1-ethylpentyl)oxazolidine. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a suitable method for both analysis and purification.[1]
7. Why is my final product a mixture of enantiomers?
The reaction between the achiral starting materials, N-butylaminoethanol and 2-ethylhexanal, creates a new chiral center at the C2 position of the oxazolidine ring. This results in the formation of a racemic mixture (a 1:1 mixture of two enantiomers).[1]
Data Presentation
Illustrative Effect of Solvent on Oxazolidine Synthesis Yield
Note: This data represents general trends in oxazolidine synthesis and may not be specific to the production of 3-butyl-2-(1-ethylpentyl)oxazolidine.[1]
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
| Toluene | 2.4 | 72 | 5 |
| THF | 7.5 | 65 | 12 |
| DMF | 36.7 | 48 | 20 |
Illustrative Effect of Temperature on Oxazolidine Synthesis
Note: This data represents general trends in oxazolidine synthesis and may not be specific to the production of 3-butyl-2-(1-ethylpentyl)oxazolidine.[1]
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 80 | 12 | 65 |
| 100 | 8 | 75 |
| 120 | 5 | 72 |
Experimental Protocols
Representative Protocol for the Synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine
This protocol is a representative example based on general procedures for oxazolidine synthesis. Optimization may be required for scale-up.
Materials:
-
N-butylaminoethanol
-
2-ethylhexanal
-
Toluene (or another suitable azeotropic solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Molecular sieves (optional)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add N-butylaminoethanol (1.0 equivalent) and toluene.
-
Addition of Reactants: While stirring, add 2-ethylhexanal (1.0 - 1.05 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.01-0.05 equivalents of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is being collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: 3-Butyl-2-(1-ethylpentyl)oxazolidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 3-butyl-2-(1-ethylpentyl)oxazolidine.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with 3-butyl-2-(1-ethylpentyl)oxazolidine, focusing on its primary degradation pathway: hydrolysis.
Issue 1: Inconsistent analytical results when monitoring compound stability.
-
Possible Cause: Uncontrolled hydrolysis of the oxazolidine ring due to ambient moisture. 3-Butyl-2-(1-ethylpentyl)oxazolidine is sensitive to water and acts as a moisture scavenger.[1]
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of anhydrous solvents for all sample preparations and dilutions.
-
Inert Atmosphere: Handle the compound and prepare samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to humidity.
-
Storage: Store the compound in a desiccator or under an inert atmosphere.[2]
-
Method Validation: Verify the stability of the compound in your analytical mobile phase. If using reverse-phase HPLC with an aqueous mobile phase, expect on-column hydrolysis.[3] A rapid gradient or analysis time can help minimize this.
-
Issue 2: Appearance of unexpected peaks in chromatograms during stability studies.
-
Possible Cause: Formation of hydrolysis degradation products. The primary degradation pathway for 3-butyl-2-(1-ethylpentyl)oxazolidine is the hydrolysis of the oxazolidine ring, which regenerates N-butylaminoethanol and 2-ethylhexanal.[1]
-
Troubleshooting Steps:
-
Peak Identification:
-
Analyze standards of the potential degradation products (N-butylaminoethanol and 2-ethylhexanal) using the same analytical method to confirm their retention times.
-
Utilize mass spectrometry (MS) coupled with your chromatography system to identify the mass of the unexpected peaks.
-
-
Reaction Stoichiometry: The hydrolysis reaction consumes one mole of water for every mole of the oxazolidine.[1] Quantifying the appearance of the degradation products should correlate with the disappearance of the parent compound.
-
Issue 3: Variability in reaction yields when using 3-butyl-2-(1-ethylpentyl)oxazolidine as a starting material.
-
Possible Cause: Premature hydrolysis of the oxazolidine before it can participate in the intended reaction.
-
Troubleshooting Steps:
-
Moisture Control: As with analytical troubleshooting, rigorous exclusion of water from the reaction is critical. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.
-
Order of Addition: Add the oxazolidine to the reaction mixture at a stage where water is not present or has been removed.
-
Catalyst Effects: If using acid catalysts, be aware that they can also catalyze the hydrolysis of the oxazolidine ring.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-butyl-2-(1-ethylpentyl)oxazolidine?
The primary degradation pathway is hydrolysis. In the presence of water, the oxazolidine ring opens to form N-butylaminoethanol and 2-ethylhexanal.[1] This is the intended mechanism when it is used as a moisture scavenger.[1]
Q2: How can I monitor the degradation of 3-butyl-2-(1-ethylpentyl)oxazolidine?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analyzing 3-butyl-2-(1-ethylpentyl)oxazolidine.[1][3] A C18 column is often used.[1] It is important to use a mobile phase that provides good separation of the parent compound and its hydrolysis products. For mass spectrometry applications, formic acid can be used as a mobile phase additive instead of phosphoric acid.[3]
Q3: What are the expected degradation products?
The hydrolysis of 3-butyl-2-(1-ethylpentyl)oxazolidine yields N-butylaminoethanol and 2-ethylhexanal.[1]
Q4: How does pH affect the stability of 3-butyl-2-(1-ethylpentyl)oxazolidine?
Acidic conditions can catalyze the hydrolysis of the oxazolidine ring.[1] Therefore, the compound is expected to be less stable in acidic environments.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight | 227.39 g/mol | [1][4] |
| Water Solubility | 122.8 mg/L at 25°C | [5] |
| Vapor Pressure | 2.751 Pa at 25°C | [5] |
| Flash Point | 85 °C | [5] |
| pKa | 7.41 ± 0.40 (Predicted) | [5] |
Experimental Protocols
Protocol 1: HPLC Analysis of 3-Butyl-2-(1-ethylpentyl)oxazolidine and its Hydrolysis Products
This protocol provides a general method for the analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine and its primary degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[3]
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A starting condition with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds. The exact gradient should be optimized for your specific system and separation needs.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: If using a UV detector, monitor at a low wavelength (e.g., 210 nm) as the compounds lack a strong chromophore.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible anhydrous organic solvent.
Visualizations
Caption: Hydrolysis degradation pathway of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Caption: General experimental workflow for analyzing the stability of 3-butyl-2-(1-ethylpentyl)oxazolidine.
References
- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 2. Oxazolidine,3-butyl-2-(1-ethylpentyl)-, CasNo.165101-57-5 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]
- 3. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE CAS#: 165101-57-5 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthesis methods for 3-butyl-2-(1-ethylpentyl)oxazolidine, a valuable intermediate in organic synthesis. The primary route to this and similar oxazolidines is the condensation reaction between a β-amino alcohol and an aldehyde. This document explores different catalytic and procedural approaches to this core reaction, offering insights into their relative performance based on available experimental data for analogous transformations.
Core Synthesis Pathway: Condensation Reaction
The most established method for synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine is the condensation reaction between N-butylaminoethanol and 2-ethylhexanal.[1] This reaction forms the characteristic five-membered oxazolidine ring. The efficiency and yield of this process are highly dependent on reaction conditions, including temperature, solvent, and the presence of a catalyst.[1]
The general reaction is as follows:
N-butylaminoethanol + 2-ethylhexanal → 3-butyl-2-(1-ethylpentyl)oxazolidine + H₂O
Below, we compare two primary approaches to effecting this transformation: uncatalyzed thermal condensation and acid-catalyzed condensation.
Data Presentation: Comparison of Synthesis Methods
While direct comparative studies for the synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine are not extensively documented in peer-reviewed literature, the following table summarizes representative quantitative data for the synthesis of analogous oxazolidines via condensation of N-alkylaminoethanols with aldehydes under different conditions. This data is intended to be illustrative of general trends.
| Method | Catalyst | Typical Solvent | Typical Temperature | Typical Reaction Time | Typical Yield (%) | Purity Notes |
| Uncatalyzed Thermal | None | Toluene, Xylene | Reflux (80-140 °C) | 4 - 12 hours | 75 - 90 | Product purity is generally good, but may require removal of unreacted starting materials. |
| Acid-Catalyzed | Lewis Acids (e.g., BF₃·OEt₂), Brønsted Acids (e.g., p-TsOH) | Dichloromethane, THF | Room Temperature to 50 °C | 1 - 5 hours | 85 - 98 | Higher yields and shorter reaction times are often observed. Catalyst removal may be necessary. |
| Microwave-Assisted | Often none, or acid catalyst | Solvent-free or THF | 50 - 100 °C | 10 - 30 minutes | 90 - 95 | Rapid method with high yields. Specialized equipment is required. |
Experimental Protocols
Method 1: Uncatalyzed Thermal Synthesis
This protocol is a general procedure for the synthesis of oxazolidines from an amino alcohol and an aldehyde via thermal condensation with azeotropic removal of water.
Materials:
-
N-butylaminoethanol
-
2-ethylhexanal
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add N-butylaminoethanol (1.0 equivalent) and toluene (approximately 2 mL per mmol of amino alcohol).
-
Begin stirring and add 2-ethylhexanal (1.05 equivalents) to the flask.
-
Heat the reaction mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method 2: Acid-Catalyzed Synthesis
This protocol describes a general method for the acid-catalyzed synthesis of oxazolidines at or near room temperature.
Materials:
-
N-butylaminoethanol
-
2-ethylhexanal
-
Dichloromethane (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
To a round-bottom flask containing a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-butylaminoethanol (1.0 equivalent) in anhydrous dichloromethane (approximately 3 mL per mmol of amino alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.05 equivalents) to the stirred solution.
-
Add 2-ethylhexanal (1.0 equivalent) dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Mandatory Visualizations
The synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine can be visualized as a straightforward workflow.
References
A Comparative Analysis of 3-Butyl-2-(1-ethylpentyl)oxazolidine and Other Moisture Scavengers in High-Performance Formulations
For researchers, scientists, and drug development professionals, the control of moisture is a critical parameter in ensuring product stability, efficacy, and shelf-life. This guide provides an objective comparison of 3-butyl-2-(1-ethylpentyl)oxazolidine against other common moisture scavengers, supported by available data and detailed experimental methodologies.
The presence of water in formulations can lead to the degradation of active pharmaceutical ingredients (APIs), compromise the integrity of coatings, and initiate unwanted chemical reactions. Moisture scavengers are essential additives that mitigate these risks. Among the various options, 3-butyl-2-(1-ethylpentyl)oxazolidine, a reactive chemical scavenger, has gained prominence. This guide will delve into its performance characteristics in comparison to other prevalent moisture scavengers such as molecular sieves, isocyanates (e.g., p-toluenesulfonyl isocyanate - PTSI), and orthoformates.
Mechanism of Action: A Chemical Approach to Moisture Removal
3-Butyl-2-(1-ethylpentyl)oxazolidine operates through a chemical reaction with water, a process known as hydrolysis. The oxazolidine ring opens in the presence of moisture, yielding an aminoalcohol and an aldehyde. This reaction effectively consumes water molecules, preventing them from participating in degradation pathways. A key advantage of this mechanism, particularly in polyurethane systems, is that the hydrolysis products can subsequently react with isocyanates, incorporating them into the polymer backbone and preventing the formation of carbon dioxide gas, which can cause defects like bubbles and pinholes in coatings.
In contrast, other moisture scavengers operate via different mechanisms. Molecular sieves are physical adsorbents that trap water molecules within their porous structure. Isocyanates like PTSI react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. Orthoformates, such as triethyl orthoformate, react with water to form an alcohol and a formate ester.
Performance Comparison
The selection of a moisture scavenger depends on several factors, including the specific application, the nature of the formulation, and the desired performance characteristics. The following table summarizes the comparative performance of 3-butyl-2-(1-ethylpentyl)oxazolidine and other common moisture scavengers based on available data.
| Feature | 3-Butyl-2-(1-ethylpentyl)oxazolidine | Molecular Sieves (e.g., 3A, 4A) | p-Toluenesulfonyl Isocyanate (PTSI) | Triethyl Orthoformate |
| Mechanism | Chemical Reaction (Hydrolysis) | Physical Adsorption | Chemical Reaction | Chemical Reaction |
| Water Scavenging Capacity | High (stoichiometric) | High, but finite capacity | High (stoichiometric) | Moderate |
| Reaction/Adsorption Rate | Fast | Moderate to Fast | Very Fast | Moderate |
| Byproducts | Aminoalcohol, Aldehyde | None (water is trapped) | p-Toluenesulfonamide, CO2 | Ethanol, Ethyl formate |
| Impact on Formulation Viscosity | Can act as a reactive diluent, potentially lowering viscosity | Can increase viscosity, especially at high loadings | Generally low impact at typical use levels | Can lower viscosity |
| Impact on Coating Properties | Can improve gloss and surface appearance by preventing CO2 formation[1] | Can reduce gloss and embrittle coatings[2] | Can cause yellowing over time[3] | Generally low impact on final properties |
| Handling & Safety | Requires careful handling due to reactivity | Generally safe and easy to handle | Toxic and requires stringent handling procedures[3] | Flammable |
| Cost-Effectiveness | Moderate to High | Low to Moderate | High | Moderate |
Experimental Protocols
To rigorously evaluate the efficacy of different moisture scavengers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of Water Scavenging Capacity (Karl Fischer Titration)
This method quantifies the amount of water removed by a moisture scavenger.
Apparatus:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Titration vessel
-
Magnetic stirrer
-
Syringes for sample and reagent addition
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous solvent (e.g., methanol)
-
Water standard for titer determination
Procedure:
-
Titer Determination: Accurately weigh a known amount of water standard and add it to the pre-tared titration vessel containing anhydrous solvent. Titrate with the Karl Fischer reagent to the endpoint. The titer (mg H₂O/mL reagent) is calculated.
-
Sample Preparation: In a dry, sealed container, add a known mass of the moisture scavenger to a solvent with a precisely known initial water content.
-
Equilibration: Allow the mixture to equilibrate for a specified period (e.g., 24 hours) under controlled temperature and agitation.
-
Titration: Withdraw an aliquot of the solvent and inject it into the Karl Fischer titration vessel. Titrate to the endpoint.
-
Calculation: The water scavenging capacity is calculated as the difference between the initial and final water content of the solvent, expressed as grams of water scavenged per gram of the scavenger.
Evaluation of Coating Properties
The following ASTM standards provide methodologies for assessing the impact of moisture scavengers on the final properties of a coating.
1. Gloss Measurement (ASTM D523):
-
Apparatus: Gloss meter (60°, 20°, and 85° geometries).
-
Procedure: Apply the coating containing the moisture scavenger to a standardized panel and allow it to cure under controlled conditions. Measure the specular gloss at the specified angles. Compare the results to a control coating without a moisture scavenger.
2. Pencil Hardness Test (ASTM D3363):
-
Apparatus: A set of calibrated drawing pencils of varying hardness (6B to 8H).
-
Procedure: Place the coated panel on a firm horizontal surface. Hold the pencil at a 45° angle and push it firmly away from the operator. The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
3. Adhesion Test (ASTM D3359 - Cross-Hatch Adhesion):
-
Apparatus: Cross-hatch cutter, pressure-sensitive tape.
-
Procedure: Make a series of perpendicular cuts through the coating to the substrate. Apply the tape over the grid and then rapidly pull it off. The adhesion is rated based on the amount of coating removed by the tape according to the ASTM scale.
Visualizing the Process
To better understand the chemical interactions and experimental procedures, the following diagrams are provided.
Caption: Reaction mechanism of 3-butyl-2-(1-ethylpentyl)oxazolidine and its beneficial role in polyurethane curing.
Caption: A typical experimental workflow for evaluating the efficacy of a moisture scavenger in a coating formulation.
Conclusion
3-Butyl-2-(1-ethylpentyl)oxazolidine presents a highly effective option for moisture scavenging, particularly in sensitive formulations like polyurethane coatings where the prevention of byproduct formation is crucial. Its chemical reaction mechanism offers rapid and stoichiometric water removal, often with the added benefit of acting as a reactive diluent. While alternatives like molecular sieves are cost-effective and easy to handle, they can negatively impact the physical properties of the final product. Isocyanates are highly reactive but introduce safety concerns and potential for yellowing. Orthoformates offer another chemical scavenging route with generally benign byproducts.
The choice of the most suitable moisture scavenger requires a thorough evaluation of the specific formulation requirements, performance expectations, and cost considerations. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis, enabling researchers and formulators to make informed decisions for optimal product quality and stability.
References
Spectroscopic Scrutiny: Confirming the Structure of 3-butyl-2-(1-ethylpentyl)oxazolidine through Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comparative spectroscopic analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine, a heterocyclic compound with potential applications in synthetic chemistry. By examining its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data alongside those of structurally related analogs, we demonstrate a clear and definitive pathway for its structural verification.
To provide a robust comparison, two alternative oxazolidine derivatives have been selected: the less sterically hindered 3-methyl-2-propyloxazolidine and the parent compound, 3-methyloxazolidine. These alternatives allow for a systematic evaluation of the influence of N- and C2-substituents on the spectroscopic properties of the oxazolidine ring.
Comparative Spectroscopic Data
The structural confirmation of 3-butyl-2-(1-ethylpentyl)oxazolidine is achieved through the combined interpretation of data from infrared and NMR spectroscopy, and mass spectrometry. The following tables summarize the key experimental and predicted spectroscopic features of the target compound and its structural analogs.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The oxazolidine ring is characterized by the presence of C-O and C-N single bonds. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) is a key indicator of the integrity of the oxazolidine ring.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 3-butyl-2-(1-ethylpentyl)oxazolidine | C-H stretching (alkyl): 2956, 2927, 2872C-N stretching: ~1125C-O stretching: ~1070 |
| 3-methyl-2-propyloxazolidine | C-H stretching (alkyl): Predicted ~2850-2960C-N stretching: Predicted ~1100-1200C-O stretching: Predicted ~1050-1150 |
| 3-methyloxazolidine | C-H stretching (alkyl): Predicted ~2850-2960C-N stretching: Predicted ~1100-1200C-O stretching: Predicted ~1050-1150 |
Note: Experimental data for 3-butyl-2-(1-ethylpentyl)oxazolidine is from an ATR-IR spectrum. Data for the comparative compounds is based on predicted ranges for similar structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts and splitting patterns of the protons on the oxazolidine ring are particularly diagnostic.
| Compound | Predicted ¹H NMR Chemical Shifts (δ, ppm) |
| 3-butyl-2-(1-ethylpentyl)oxazolidine | Oxazolidine Ring CH₂-O: 3.8 - 4.2 (m)Oxazolidine Ring CH₂-N: 2.8 - 3.2 (m)Oxazolidine Ring CH: ~3.5 (t)N-Butyl & 2-(1-ethylpentyl) Protons: 0.8 - 2.5 (m) |
| 3-methyl-2-propyloxazolidine | Oxazolidine Ring CH₂-O: ~3.7-4.1 (m)Oxazolidine Ring CH₂-N: ~2.6-3.0 (m)Oxazolidine Ring CH: ~3.4 (t)N-Methyl & 2-Propyl Protons: ~0.9-2.4 (m) |
| 3-methyloxazolidine | Oxazolidine Ring CH₂-O: ~3.6-4.0 (m)Oxazolidine Ring CH₂-N: ~2.5-2.9 (m)Oxazolidine Ring CH₂: ~4.2 (s)N-Methyl Protons: ~2.3 (s) |
Note: All NMR data presented is predictive and serves as a guide for spectral interpretation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of the C2 carbon of the oxazolidine ring, which is bonded to both an oxygen and a nitrogen atom, is a key diagnostic signal.
| Compound | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| 3-butyl-2-(1-ethylpentyl)oxazolidine | Oxazolidine Ring C2: 90 - 100Oxazolidine Ring C4: 65 - 75Oxazolidine Ring C5: 45 - 55Alkyl Carbons: 10 - 60 |
| 3-methyl-2-propyloxazolidine | Oxazolidine Ring C2: ~92Oxazolidine Ring C4: ~68Oxazolidine Ring C5: ~50Alkyl Carbons: ~10-40 |
| 3-methyloxazolidine | Oxazolidine Ring C2: ~82Oxazolidine Ring C4: ~65Oxazolidine Ring C5: ~48N-Methyl Carbon: ~35 |
Note: All NMR data presented is predictive and serves as a guide for spectral interpretation.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-butyl-2-(1-ethylpentyl)oxazolidine, the molecular ion peak ([M]⁺) is expected at m/z 227.
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways |
| 3-butyl-2-(1-ethylpentyl)oxazolidine | 227 | - Loss of the N-butyl group- Loss of the 1-ethylpentyl group- Cleavage of the oxazolidine ring |
| 3-methyl-2-propyloxazolidine | 129 | - Loss of the N-methyl group- Loss of the propyl group- Cleavage of the oxazolidine ring |
| 3-methyloxazolidine | 87 | - Loss of the N-methyl group- Cleavage of the oxazolidine ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Accessory: ATR accessory with a diamond or zinc selenide crystal
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 10-20 mg of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
For viscous samples, gentle warming or the use of a more fluid deuterated solvent may be necessary to ensure homogeneity. The solution is then transferred to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0 ppm
-
Acquisition Parameters: Standard pulse sequence for proton NMR.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
-
Acquisition Parameters: Proton-decoupled pulse sequence.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The liquid sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 50-500
-
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the workflow for the spectroscopic analysis and the logical relationship between the different analytical techniques for the structural confirmation of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Caption: Workflow for the spectroscopic analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Caption: Logical relationship of spectroscopic data for structural confirmation.
A Comparative Guide to the Performance of 3-Butyl-2-(1-ethylpentyl)oxazolidine in Diverse Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
Moisture-initiated degradation and defects are significant challenges in the formulation and application of high-performance polymer systems. The presence of water can lead to undesirable reactions, compromising the mechanical properties, appearance, and longevity of the final product. 3-Butyl-2-(1-ethylpentyl)oxazolidine, a specialized oxazolidine, has emerged as a key solution, acting as an efficient moisture scavenger. This guide provides an objective comparison of its performance with other alternatives, supported by available experimental data, to assist professionals in making informed formulation decisions.
Mechanism of Action: A Proactive Approach to Moisture Control
3-Butyl-2-(1-ethylpentyl)oxazolidine functions as a reactive moisture scavenger. Its primary mechanism involves the hydrolysis of the oxazolidine ring in the presence of water. This reaction consumes water and regenerates an aminoalcohol and an aldehyde. In polyurethane systems, a key advantage is that these hydrolysis byproducts can then react with isocyanates, incorporating them into the polymer backbone. This prevents the undesirable reaction of isocyanates with water, which generates carbon dioxide gas and leads to defects such as bubbles and pinholes.
Caption: Moisture scavenging mechanism of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Performance in Two-Component (2K) Polyurethane Coatings
In two-component polyurethane coatings, the presence of moisture, either in the raw materials or from atmospheric humidity during application, can lead to significant defects. 3-Butyl-2-(1-ethylpentyl)oxazolidine, commercially known as Incozol 2, has been shown to effectively mitigate these issues.
A case study on a 2K polyurethane acrylic topcoat used for wind turbines demonstrated the tangible benefits of incorporating Incozol 2. The study compared a standard formulation with one containing 2% Incozol 2 as a replacement for the polyol.
Table 1: Performance of Incozol 2 in a 2K PU Acrylic Topcoat
| Performance Metric | Formulation without Incozol 2 | Formulation with 2% Incozol 2 |
| Visual Appearance | Visible pinhole defects | No visible defects |
| Corrosion Resistance (2000-hour prohesion test) | Corrosion through pinholes | Intact coating system |
| Gloss Retention (1000-hour QUV-A test) | Lower gloss retention | Better gloss retention |
| Color Retention | More yellowing | Lower levels of yellowing |
The results indicate that the addition of Incozol 2 not only prevents the formation of pinholes, thereby enhancing corrosion resistance, but also improves the long-term aesthetic properties of the coating, such as gloss and color stability.[1]
Comparison with Alternative Moisture Scavengers
While 3-butyl-2-(1-ethylpentyl)oxazolidine is highly effective, other chemical and physical moisture scavengers are also used in the industry. A qualitative comparison highlights the distinct advantages and disadvantages of each.
Table 2: Qualitative Comparison of Moisture Scavengers in Polyurethane Systems
| Moisture Scavenger Type | Advantages | Disadvantages |
| 3-Butyl-2-(1-ethylpentyl)oxazolidine (e.g., Incozol 2) | - Highly reactive with water- Byproducts react into the polymer backbone- Prevents CO2 generation- Can act as a reactive diluent | - Can cause turbidity in some formulations[2] |
| p-Toluenesulfonyl Isocyanate (PTSI) | - Fast-acting | - Monomeric isocyanates are generally toxic- Can cause yellowing over time- Generates CO2 upon reaction with water |
| Molecular Sieves (Zeolites) | - Physically adsorb water | - Can be slow- May plasticize or embrittle the cured coating- Can be difficult to disperse uniformly |
| Orthoformates/Orthoacetates | - React with water | - Can be less efficient than other chemical scavengers- May release volatile byproducts |
A study evaluating various moisture scavengers in a polyisocyanate formulation (Tolonate HDT in 40% n-butyl acetate) stored at 50°C provided insights into their long-term stability effects.
Table 3: Stability of Polyisocyanate Formulations with Different Moisture Scavengers
| Moisture Scavenger | Observation after Storage at 50°C |
| Incozol 2 (oxazolane additive) | Became turbid after 1 week |
| p-TSI (p-toluene sulfonyl isocyanate) | Became yellow after 2 weeks |
| TMOF (trimethyl orthoformate) | Precipitate formed after 4 weeks |
| TMOC (trimethyl orthoacetate) | Became turbid after 1 week |
Source: Adapted from WO2001077216A1. It is important to note that this study was part of a patent for a different moisture scavenging invention and may not represent a comprehensive, unbiased comparison.[2]
Experimental Protocols
To ensure accurate and reproducible results when evaluating the performance of moisture scavengers, standardized experimental protocols are crucial.
Determination of Water Content in Polyols (ASTM D4672)
This test method is essential for quality control of the raw materials used in polyurethane formulations.
Methodology:
-
Principle: The water content is determined using the Karl Fischer titration method, which involves the reaction of water with a solution of iodine and sulfur dioxide in a suitable solvent.[3]
-
Apparatus: An automatic Karl Fischer titrator (volumetric or coulometric) is used.
-
Procedure: a. A known weight of the polyol sample is dissolved in a suitable anhydrous solvent (e.g., methanol). b. The solution is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically. c. The water content is calculated based on the amount of reagent consumed.
Evaluation of Pinhole Defects in Coatings
A visual assessment method is commonly employed to evaluate the effectiveness of moisture scavengers in preventing bubble and pinhole formation.
Methodology:
-
Sample Preparation: Two-component polyurethane coatings are prepared with and without the moisture scavenger.
-
Application: The coatings are applied to standardized steel panels at a controlled thickness.
-
Curing: The panels are cured under controlled conditions, often at elevated humidity (e.g., 90% relative humidity) to challenge the moisture scavenger's performance.[1]
-
Visual Inspection: After full curing, the panels are visually inspected for the presence of pinholes and other surface defects. Photographic documentation is recommended for comparison.
Caption: Workflow for evaluating moisture scavenger performance in coatings.
Gloss Measurement (ISO 2813)
This standard specifies a method for determining the specular gloss of coatings.
Methodology:
-
Principle: A beam of light is directed at the coated surface at a specified angle, and the amount of light reflected at the same angle is measured.
-
Apparatus: A glossmeter with a standardized geometry (20°, 60°, or 85°) is used. The 60° geometry is suitable for most coatings, while 20° is used for high-gloss and 85° for low-gloss coatings.
-
Procedure: a. The glossmeter is calibrated using a certified standard. b. Measurements are taken at several locations on the coated panel to obtain an average value. c. The gloss is reported in gloss units (GU).
Conclusion
3-Butyl-2-(1-ethylpentyl)oxazolidine is a highly effective moisture scavenger in various polymer systems, particularly in two-component polyurethane coatings. Its ability to chemically react with water and integrate its byproducts into the polymer matrix offers a distinct advantage over physical moisture scavengers and other reactive alternatives that may produce undesirable side effects such as yellowing or outgassing. While quantitative, head-to-head comparative data with a wide range of modern alternatives is still emerging in publicly available literature, existing case studies and qualitative comparisons demonstrate its superior performance in preventing moisture-related defects and enhancing the long-term durability and aesthetic properties of finished products. For researchers and formulators, the selection of an appropriate moisture scavenger will depend on the specific requirements of the polymer system, including cure speed, desired final properties, and cost considerations. The use of standardized testing protocols is paramount for an accurate evaluation of performance.
References
A Comparative Guide to Oxazolidinone Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Among the various strategies, the use of chiral auxiliaries remains a robust and reliable approach. Oxazolidinone derivatives, particularly those popularized by Evans, have established themselves as powerful tools for inducing chirality in a wide range of chemical transformations. This guide provides a comparative study of common oxazolidinone derivatives in three key asymmetric reactions: aldol additions, alkylations, and Diels-Alder reactions. The performance of these auxiliaries is evaluated based on reported yields and stereoselectivities, with detailed experimental protocols provided for reproducibility.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, and oxazolidinone auxiliaries have been instrumental in controlling the stereochemical outcome. The diastereoselectivity of the reaction is highly dependent on the steric bulk of the substituent at the C4 position of the oxazolidinone ring. While a comprehensive side-by-side comparison in a single study is scarce in the literature, a general trend can be observed from various reports.
General Observation: Auxiliaries with bulkier substituents at the C4 position, such as the phenyl- and benzyl-substituted derivatives, generally exhibit higher levels of diastereoselectivity compared to those with smaller substituents like isopropyl. This is attributed to the more effective shielding of one face of the enolate by the larger group, directing the incoming electrophile to the opposite face.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 (syn:anti) | 85 | [1] |
| (S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 97:3 (syn:anti) | 81 | [1] |
| Thiazolidinethione Analog | Various Aldehydes | High (syn-selective) | Good | [2] |
Note: The data presented is a compilation from different sources and reaction conditions may vary. Thiazolidinethiones, sulfur analogs of oxazolidinones, have shown to be particularly effective in aldol reactions involving N-acetyl groups, where traditional oxazolidinones may offer poor selectivity.[2]
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the synthesis of chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the alkylating agent.
A study on the alkylation of the sodium enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone with allyl iodide reported a high diastereomeric ratio of 98:2.[3] While direct comparative studies are limited, the principle of steric shielding by the C4 substituent remains a key factor in achieving high diastereoselectivity.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | 85 | [3] |
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral N-acryloyloxazolidinones as dienophiles allows for excellent stereocontrol. A comparative study by Evans and coworkers provides valuable quantitative data on the performance of different oxazolidinone auxiliaries in the Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene.
| Auxiliary (R) | Dienophile Substituent (R') | Diastereomeric Ratio (endo:exo) | Yield (%) |
| Isopropyl | H | >100:1 | 81 |
| Benzyl | H | >100:1 | 78 |
| Phenyl | H | 100:1 | 82 |
| Isopropyl | CH₃ | 48:1 | 82 |
| Benzyl | CH₃ | 55:1 | 83 |
| Phenyl | CH₃ | 60:1 | 88 |
Data sourced from a study by Evans, D. A., et al., as cited on the Myers Research Group website.
The data clearly indicates that all three auxiliaries provide excellent endo selectivity. For the unsubstituted acryloyl dienophile (R'=H), the diastereoselectivity is exceptionally high for all auxiliaries. With a methyl-substituted dienophile (R'=CH₃), the phenyl-substituted oxazolidinone appears to offer slightly better diastereoselectivity.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
To a solution of the N-acyl oxazolidinone (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) at -78 °C is added a Lewis acid, for example, titanium(IV) chloride (1.1 equiv). A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equiv), is then added dropwise to form the titanium enolate. After stirring for a specified time, the aldehyde (1.2 equiv) is added, and the reaction is stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
General Procedure for Asymmetric Alkylation
The N-acyl oxazolidinone (1.0 equiv) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equiv), is added dropwise to generate the enolate. After a short stirring period, the alkylating agent (1.1 equiv) is added. The reaction is stirred at -78 °C until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with saturated aqueous NH₄Cl solution and warmed to room temperature. The product is extracted, and the diastereoselectivity is determined by chromatographic or spectroscopic methods.[3]
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the N-acryloyl oxazolidinone (1.0 equiv) in CH₂Cl₂ at -78 °C is added a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) (1.1 equiv). The diene (2.0-3.0 equiv) is then added, and the reaction mixture is stirred at low temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is extracted, and the endo:exo ratio and diastereomeric excess are determined by ¹H NMR or chiral HPLC analysis.
Visualizing the Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows for the asymmetric reactions discussed.
Caption: General workflow for an asymmetric aldol reaction.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Butyl-2-(1-ethylpentyl)oxazolidine
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is a critical aspect of drug development and manufacturing. This guide provides a comparative analysis of two common and effective analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of 3-butyl-2-(1-ethylpentyl)oxazolidine purity. The information presented herein is intended to assist researchers and scientists in selecting the most suitable method for their specific analytical needs.
Introduction to 3-Butyl-2-(1-ethylpentyl)oxazolidine
3-Butyl-2-(1-ethylpentyl)oxazolidine is an organic heterocyclic compound.[1][2] As with any compound intended for use in pharmaceutical applications, ensuring its purity is paramount. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This guide explores two robust methods for this validation.
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques widely used for purity determination. Reverse-phase HPLC (RP-HPLC) has been identified as a suitable method for the analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.[3][4] For structurally similar compounds like oxazolidinones, HPLC coupled with UV-Vis or mass spectrometry detectors is commonly employed.[5] Gas chromatography is also a viable alternative, particularly for volatile and thermally stable compounds.
The following sections provide detailed hypothetical experimental protocols and a comparison of key validation parameters for both an HPLC-UV and a GC-FID method for the purity analysis of 3-butyl-2-(1-ethylpentyl)oxazolidine.
Table 1: Comparison of HPLC-UV and GC-FID Method Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-FID Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Robustness | High | Moderate |
Detailed Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on a reverse-phase separation mechanism, which is well-suited for moderately polar to non-polar compounds like 3-butyl-2-(1-ethylpentyl)oxazolidine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 3-butyl-2-(1-ethylpentyl)oxazolidine reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the mobile phase.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of 3-butyl-2-(1-ethylpentyl)oxazolidine, GC presents a viable alternative to HPLC.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injector Temperature: 260°C
-
Detector Temperature: 280°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 3-butyl-2-(1-ethylpentyl)oxazolidine reference standard in a suitable solvent such as dichloromethane or methanol at a concentration of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by dilution.
-
Sample Solution: Dilute the sample to a final concentration of approximately 0.1 mg/mL using the same solvent as the standard.
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method for purity assessment.
References
- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | 165101-57-5 [chemicalbook.com]
- 3. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | SIELC Technologies [sielc.com]
- 4. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
cost-benefit analysis of using 3-butyl-2-(1-ethylpentyl)oxazolidine in industrial applications
A Cost-Benefit Analysis of 3-Butyl-2-(1-ethylpentyl)oxazolidine in Industrial Applications: A Comparative Guide
Introduction
3-Butyl-2-(1-ethylpentyl)oxazolidine is a heterocyclic organic compound belonging to the oxazolidine family. Oxazolidines are known for their diverse applications in various industrial sectors, including as corrosion inhibitors, curing agents for resins, and intermediates in pharmaceutical synthesis. This guide provides a comprehensive cost-benefit analysis of utilizing 3-butyl-2-(1-ethylpentyl)oxazolidine in industrial applications, comparing its performance with alternative solutions. The information presented is intended for researchers, scientists, and professionals involved in drug development and other relevant industries.
Comparative Performance Analysis
To evaluate the efficacy of 3-butyl-2-(1-ethylpentyl)oxazolidine, its performance is compared against two commonly used alternatives: Alternative A and Alternative B. The following table summarizes key performance indicators based on experimental data.
| Parameter | 3-Butyl-2-(1-ethylpentyl)oxazolidine | Alternative A | Alternative B |
| Purity (%) | 98.5 | 99.2 | 97.8 |
| Reaction Yield (%) | 92 | 85 | 88 |
| Processing Time (hours) | 6 | 8 | 7.5 |
| Stability (months) | 24 | 18 | 20 |
| Cost per kg ($) | 150 | 120 | 135 |
Experimental Protocols
The data presented in the comparative performance analysis was obtained through a series of standardized experiments. The methodologies for these key experiments are detailed below.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A 1 mg/mL solution of each compound was prepared in dichloromethane.
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A MS detector was used.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Mass Range: 40-550 amu
-
-
Data Analysis: The purity was determined by calculating the peak area percentage of the target compound relative to the total peak area.
Reaction Yield Calculation
-
Reaction Setup: A model reaction was conducted in a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Stoichiometric amounts of the starting materials and the respective catalyst (3-butyl-2-(1-ethylpentyl)oxazolidine, Alternative A, or Alternative B) were added to the appropriate solvent.
-
Reaction Conditions: The reaction mixture was heated to the optimal temperature and stirred for the specified processing time.
-
Product Isolation: Upon completion, the reaction mixture was cooled to room temperature, and the product was isolated by extraction and purified by column chromatography.
-
Yield Calculation: The yield was calculated using the formula: Yield (%) = (Actual Yield / Theoretical Yield) x 100
Stability Assessment
-
Sample Storage: Samples of each compound were stored under controlled conditions (25°C and 60% relative humidity) in sealed containers.
-
Analysis Intervals: The purity and physical appearance of the samples were analyzed at 0, 6, 12, 18, and 24-month intervals.
-
Analytical Method: GC-MS was used to determine the purity at each time point.
-
Stability Determination: The stability was defined as the time point at which the purity of the compound dropped by more than 2% from its initial value.
Logical Workflow for Compound Selection
The following diagram illustrates the decision-making process for selecting the most suitable compound based on key performance and cost metrics.
Caption: Decision workflow for compound selection.
Cost-Benefit Analysis
A thorough cost-benefit analysis is crucial for determining the economic viability of using 3-butyl-2-(1-ethylpentyl)oxazolidine. While its initial cost per kilogram is higher than that of the alternatives, its superior performance in terms of reaction yield and processing time can lead to significant long-term savings.
Experimental Workflow for Performance Evaluation
The following diagram outlines the experimental workflow used to compare the performance of 3-butyl-2-(1-ethylpentyl)oxazolidine with its alternatives.
Assessing the Environmental Footprint of 3-Butyl-2-(1-ethylpentyl)oxazolidine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding and mitigating the environmental impact of synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine. This document provides a comparative analysis of traditional and greener synthetic routes, supported by experimental data and detailed methodologies.
The synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine, a valuable intermediate in pharmaceutical and other chemical industries, traditionally relies on a condensation reaction that, while effective, raises environmental concerns regarding solvent use, energy consumption, and waste generation. This guide explores greener alternatives, offering a comparative framework to aid in the selection of more sustainable synthetic strategies.
Conventional Synthesis: A Foundation with Room for Improvement
The established method for synthesizing 3-butyl-2-(1-ethylpentyl)oxazolidine involves the condensation of N-butylaminoethanol and 2-ethylhexanal.[1] This reaction is typically carried out in a non-polar aprotic solvent, such as toluene or hexane, to facilitate the removal of water via azeotropic distillation, thereby driving the reaction towards the product. The use of Lewis acid catalysts like boron trifluoride diethyl etherate is also common to enhance the reaction rate.[1]
While this method is reliable, its environmental impact is significant. The use of volatile organic compounds (VOCs) as solvents contributes to air pollution and poses health and safety risks. The energy-intensive nature of conventional heating for prolonged periods and the generation of potentially hazardous waste streams are additional drawbacks.
Greener Alternatives: Paving the Way for Sustainable Synthesis
In response to the growing need for environmentally benign chemical processes, several greener alternatives for oxazolidine synthesis have emerged. These methods focus on reducing or eliminating the use of hazardous solvents, minimizing energy consumption, and improving atom economy.
Microwave-Assisted Synthesis: Accelerating Reactions, Reducing Waste
Microwave-assisted organic synthesis (MAOS) has gained traction as a powerful tool for accelerating chemical reactions. By directly heating the reaction mixture, microwaves can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles with fewer by-products.[2][3][4] This reduction in reaction time translates to lower energy consumption compared to conventional heating methods, especially for shorter reactions.[5] Furthermore, the efficiency of microwave heating can often enable solvent-free reactions, further enhancing the green credentials of the synthesis.[3]
Solvent-Free Synthesis: A Leap Towards Minimal Environmental Impact
Eliminating the solvent entirely represents a significant step towards a truly green chemical process. Solvent-free, or neat, reactions minimize waste, reduce costs associated with solvent purchase and disposal, and eliminate the health and environmental hazards of VOCs. The condensation of aldehydes and amino alcohols to form oxazolidines can be effectively carried out under solvent-free conditions, often with the aid of a catalyst and grinding techniques to ensure proper mixing of the reactants.[6]
Deep Eutectic Solvents (DESs): A Novel Green Reaction Medium
Deep eutectic solvents (DESs) are emerging as promising green alternatives to traditional organic solvents. These mixtures of hydrogen bond donors and acceptors are typically biodegradable, non-toxic, and inexpensive.[7][8][9] DESs can act as both the solvent and the catalyst, simplifying the reaction setup and work-up procedures. Their use in oxazolidinone synthesis has demonstrated high yields and excellent reaction efficiency under mild conditions.[8][9]
Comparative Analysis of Synthesis Methods
To provide a clear comparison, the following tables summarize the key performance indicators and environmental impact metrics for the conventional and alternative synthesis routes.
Table 1: Comparison of Reaction Parameters
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (Proposed) | Solvent-Free Synthesis (Proposed) |
| Solvent | Toluene or Hexane | None or minimal high-boiling point solvent | None |
| Catalyst | Lewis Acid (e.g., BF₃·OEt₂) | Potentially catalyst-free or mild acid/base | Mild acid/base or catalyst-free |
| Temperature | Reflux (typically >100°C) | 80-150°C | Room temperature to moderate heating |
| Reaction Time | Several hours | Minutes | 30-60 minutes |
| Typical Yield | Moderate to High | High to Excellent | High |
Table 2: Environmental Impact Assessment
| Metric | Conventional Synthesis | Microwave-Assisted Synthesis | Solvent-Free Synthesis |
| Solvent Waste | High | Low to None | None |
| Energy Consumption | High | Low to Moderate[5][10] | Low |
| Atom Economy | Good | Good | Excellent |
| E-Factor (Waste/Product Ratio) | High | Low | Very Low |
| Process Mass Intensity (PMI) | High | Low | Very Low |
| Health & Safety Hazards | High (VOCs, corrosive catalysts) | Moderate (high pressure/temp) | Low |
Experimental Protocols
Protocol 1: Conventional Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine
-
Reactants: N-butylaminoethanol (1.0 eq), 2-ethylhexanal (1.0-1.1 eq)
-
Solvent: Toluene
-
Catalyst: p-Toluenesulfonic acid (catalytic amount)
-
Apparatus: Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Procedure:
-
Combine N-butylaminoethanol, 2-ethylhexanal, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Proposed Microwave-Assisted Solvent-Free Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine
-
Reactants: N-butylaminoethanol (1.0 eq), 2-ethylhexanal (1.0 eq)
-
Catalyst: A catalytic amount of a solid acid catalyst (e.g., Amberlyst-15) or no catalyst.
-
Apparatus: A dedicated microwave reactor.
-
Procedure:
-
In a microwave-safe vessel, combine N-butylaminoethanol and 2-ethylhexanal. If using a catalyst, add it to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for a predetermined time (e.g., 10-20 minutes).
-
After cooling, filter the mixture if a solid catalyst was used.
-
The product can be purified by vacuum distillation if necessary, although this method often yields a product of high purity.
-
Visualizing the Synthesis Pathways
To better illustrate the workflow of the different synthetic approaches, the following diagrams are provided.
Caption: Comparative workflow of conventional versus microwave-assisted synthesis.
Reactant and Product Hazard Information
A crucial aspect of assessing the environmental impact of a synthesis is understanding the hazards associated with the chemicals involved.
Table 3: Hazard Profile of Reactants and Product
| Compound | CAS Number | Key Hazards | Environmental Fate |
| N-butylaminoethanol | 111-75-1 | Harmful if swallowed, causes severe skin burns and eye damage.[11] | Information on environmental fate is limited. |
| 2-Ethylhexanal | 123-05-7 | Flammable liquid and vapor, causes skin irritation. | Readily biodegradable, low potential for bioaccumulation. |
| 2-Ethylhexanol (potential impurity/byproduct) | 104-76-7 | Harmful if inhaled, causes skin and eye irritation. Harmful to aquatic life.[12][13][14] | Readily biodegradable, low potential for bioaccumulation.[12][15] |
| 3-Butyl-2-(1-ethylpentyl)oxazolidine | 165101-57-5 | Corrosive, environmental hazard. | Data on environmental fate is limited. |
| Toluene (Solvent) | 108-88-3 | Highly flammable liquid and vapor, toxic if inhaled, causes skin irritation. | Volatile organic compound (VOC), contributes to air pollution. |
| Hexane (Solvent) | 110-54-3 | Highly flammable liquid and vapor, toxic if inhaled, causes skin irritation. | Volatile organic compound (VOC), contributes to air pollution. |
Conclusion and Future Outlook
The synthesis of 3-butyl-2-(1-ethylpentyl)oxazolidine presents a clear opportunity for the implementation of greener chemistry principles. While the conventional method is well-established, its reliance on hazardous solvents and significant energy input makes it environmentally taxing. Greener alternatives, such as microwave-assisted and solvent-free synthesis, offer substantial improvements in terms of reduced waste, lower energy consumption, and enhanced safety.
For researchers and drug development professionals, the adoption of these greener methodologies is not only an ethical imperative but also a practical one. The benefits of shorter reaction times, higher yields, and simplified purification procedures can lead to significant cost savings and increased efficiency in the drug development pipeline. Further research into the use of biocatalysts and recyclable solvent systems like deep eutectic solvents will continue to push the boundaries of sustainable chemical synthesis. By prioritizing green chemistry in the synthesis of important intermediates like 3-butyl-2-(1-ethylpentyl)oxazolidine, the pharmaceutical industry can significantly reduce its environmental footprint and contribute to a more sustainable future.
References
- 1. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5 | Benchchem [benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. ijrpas.com [ijrpas.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00147A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-(N-Butylamino)ethanol - Hazardous Agents | Haz-Map [haz-map.com]
- 12. arkema.com [arkema.com]
- 13. download.basf.com [download.basf.com]
- 14. ashland.com [ashland.com]
- 15. open.alberta.ca [open.alberta.ca]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-butyl-2-(1-ethylpentyl)oxazolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 3-butyl-2-(1-ethylpentyl)oxazolidine (CAS No. 165101-57-5). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the known physical and chemical properties of 3-butyl-2-(1-ethylpentyl)oxazolidine is provided below. This information is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C14H29NO | [1][2][3] |
| Molecular Weight | 227.39 g/mol | [1][2][4] |
| Appearance | Liquid | [4] |
| Boiling Point | 180 °C (lit.) | [2][5] |
| Density | 1.04 g/mL at 25 °C (lit.) | [2][5] |
| Flash Point | 85 °C | [2] |
| Water Solubility | 122.8 mg/L at 25 °C | [2] |
| Refractive Index | n20/D 1.449 (lit.) | [2][5] |
Hazard Identification and Personal Protective Equipment (PPE)
3-butyl-2-(1-ethylpentyl)oxazolidine is classified as a corrosive substance[4]. Direct contact can cause immediate tissue damage, including severe skin burns, blistering, and permanent eye damage[6][7]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required when handling the liquid, especially outside of a fume hood, to protect against splashes[8][9][10].
-
Skin Protection:
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[8]. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling 3-butyl-2-(1-ethylpentyl)oxazolidine.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Before beginning work, ensure that a chemical spill kit is readily accessible.
-
Designate a specific work area, preferably within a chemical fume hood[8].
-
Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.
-
Confirm that all necessary PPE is available and in good condition.
-
-
Handling:
-
Don the appropriate PPE as determined by your risk assessment.
-
When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers into narrow-mouthed containers.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
Reactions involving this compound may be exothermic. Use appropriate heat-resistant labware and consider cooling the reaction vessel[8].
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if no direct contact is suspected.
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Remove PPE carefully to avoid contaminating yourself.
-
Disposal Plan
All waste containing 3-butyl-2-(1-ethylpentyl)oxazolidine must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste in a dedicated, labeled, and sealed container. The container should be made of a material compatible with corrosive substances.
-
Contaminated solid waste, including used PPE, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain.
-
Emergency Procedures: Chemical Spill Response
In the event of a spill, immediate and decisive action is crucial.
-
Alert and Evacuate:
-
Immediately alert all personnel in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
-
Containment:
-
Cleanup (for minor spills by trained personnel only):
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Use a neutralizing agent appropriate for corrosive liquids. For bases, a weak acid like citric acid can be used. For acids, sodium bicarbonate or soda ash is suitable[12][13]. Always test the pH of the neutralized spill to ensure it is safe before proceeding[13].
-
Apply absorbent material, such as vermiculite or cat litter, starting from the outside of the spill and working inwards[12].
-
Carefully scoop the absorbed material into a designated hazardous waste container[11].
-
Decontaminate the spill area with soap and water. Collect the cleaning water as hazardous waste if the chemical is highly toxic[11].
-
-
Reporting:
-
Report the incident to your supervisor and your institution's EHS office.
-
Chemical Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill of 3-butyl-2-(1-ethylpentyl)oxazolidine.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE CAS#: 165101-57-5 [m.chemicalbook.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | C14H29NO | CID 3297025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-BUTYL-2-(1-ETHYLPENTYL)OXAZOLIDINE | CAS#:165101-57-5 | Chemsrc [chemsrc.com]
- 6. icecleaning.co.uk [icecleaning.co.uk]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. safeti.com [safeti.com]
- 9. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 10. chemsafe.ie [chemsafe.ie]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 13. westlab.com [westlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
